Perfluoro-1,10-decanedicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (Perfluoroalkyl (linear) dicarboxylic acids, n=10). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F20O4/c13-3(14,1(33)34)5(17,18)7(21,22)9(25,26)11(29,30)12(31,32)10(27,28)8(23,24)6(19,20)4(15,16)2(35)36/h(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXYUQMFTNTTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379789 | |
| Record name | Perfluorododecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865-85-0 | |
| Record name | Perfluorododecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 865-85-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Perfluoro-1,10-decanedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Perfluoro-1,10-decanedicarboxylic acid (PFDDA), a fully fluorinated dicarboxylic acid with the chemical formula HOOC(CF₂)₁₀COOH. This document details the primary synthesis pathway, experimental protocols, and relevant quantitative data, offering valuable insights for researchers and professionals in chemistry and drug development.
Introduction
This compound, also known as perfluorododecanedioic acid, is a specialty chemical characterized by its perfluorinated carbon chain. This structure imparts unique properties such as high thermal and chemical stability. These characteristics make it a subject of interest in various research and industrial applications, including as a monomer for specialty polymers and in the development of advanced materials.
Core Synthesis Pathway: Electrochemical Fluorination (ECF)
The primary industrial method for the synthesis of perfluorinated organic compounds, including this compound, is Electrochemical Fluorination (ECF), often referred to as the Simons process.[1] This method involves the electrolysis of a solution of a hydrocarbon precursor in anhydrous hydrogen fluoride.[1]
The overall transformation for the synthesis of this compound via ECF can be represented as follows:
Caption: General synthesis pathway for this compound via ECF.
In this process, the hydrocarbon backbone of dodecanedioic acid is fully fluorinated. The carboxylic acid functional groups are simultaneously converted to acyl fluorides. Subsequent hydrolysis of the resulting perfluoro-1,10-decanedioyl difluoride yields the final perfluorinated dicarboxylic acid.
Key Experimental Parameters
The following table summarizes the general experimental conditions for the electrochemical fluorination of a hydrocarbon precursor to a perfluorinated product. It is important to note that specific parameters for the synthesis of this compound may vary and optimization is often required.
| Parameter | Typical Value/Range | Notes |
| Starting Material | Dodecanedioic acid or its acid chloride/anhydride | The choice of starting material can influence solubility and reactivity. |
| Electrolyte | Anhydrous Hydrogen Fluoride (HF) | Serves as both the solvent and the fluorine source.[1] |
| Concentration of Starting Material | 2 - 5% by weight in HF | Higher concentrations can lead to polymerization and reduced yield.[2] |
| Anode Material | Nickel | Nickel is commonly used for its resistance to corrosion in HF.[1] |
| Cathode Material | Nickel or Steel | |
| Cell Voltage | 5 - 7 V | A typical range for the Simons process.[1][2] |
| Current Density | ~7.5 mA/cm² | Influences the rate of reaction and efficiency.[2] |
| Temperature | 0 - 20 °C | Lower temperatures are often used to minimize HF vapor pressure and side reactions. |
| Stirring | Mechanical or gas circulation | Essential for maintaining a homogeneous solution and mass transport. |
Experimental Protocol: A Generalized Procedure
The following protocol outlines the general steps for the synthesis of a perfluorinated compound using electrochemical fluorination. This should be adapted and performed by qualified personnel in a specialized laboratory equipped to handle anhydrous hydrogen fluoride.
Workflow for Electrochemical Fluorination:
Caption: A generalized workflow for the synthesis of perfluorinated compounds via ECF.
Detailed Steps:
-
Cell Preparation: A specialized electrochemical fluorination cell equipped with a nickel anode and a nickel or steel cathode is assembled and dried thoroughly to remove any traces of water.
-
Electrolyte Preparation: Anhydrous hydrogen fluoride is condensed into the cell. Extreme caution must be exercised during this step due to the highly corrosive and toxic nature of HF.
-
Dissolution of Starting Material: The hydrocarbon precursor, dodecanedioic acid, is carefully dissolved in the anhydrous HF to the desired concentration (typically 2-5 wt%).
-
Electrolysis: A constant voltage (5-7 V) is applied across the electrodes. The current density is monitored and maintained at the target level. The electrolysis is continued until the desired degree of fluorination is achieved, which can be monitored by the cessation of hydrogen evolution at the cathode.
-
Product Isolation: After the electrolysis is complete, the excess hydrogen fluoride is carefully removed by distillation. The crude product, perfluoro-1,10-decanedioyl difluoride, often separates as a denser liquid phase.
-
Hydrolysis: The crude acyl difluoride is then carefully reacted with water to hydrolyze the acyl fluoride groups to carboxylic acid groups.
-
Purification: The final product, this compound, is purified from by-products and residual impurities. Common purification techniques include recrystallization or vacuum distillation.
Alternative Synthesis Approaches
While ECF is the most established method, other potential synthetic routes to perfluorinated dicarboxylic acids exist, though they are less commonly employed on an industrial scale. One such approach involves the oxidation of α,ω-diiodoperfluoroalkanes.
Oxidation of Diiodoperfluoroalkanes:
Caption: Synthesis of PFDDA via oxidation of a diiodoperfluoroalkane precursor.
This method involves the oxidation of a pre-fluorinated starting material, 1,10-diiodoperfluorodecane. This approach avoids the direct handling of anhydrous HF but requires a multi-step synthesis of the diiodo precursor.
Safety Considerations
The synthesis of this compound, particularly via electrochemical fluorination, involves hazardous materials and requires stringent safety protocols.
-
Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive, toxic, and can cause severe burns upon contact. All work with HF must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, apron, and a full-face shield. Calcium gluconate gel should be readily available as an immediate first aid treatment for HF burns.
-
Electrical Hazards: The electrochemical cell operates at a significant voltage, posing a risk of electric shock. Proper insulation and grounding of the equipment are essential.
-
Pressure Build-up: Hydrogen gas is evolved during the electrolysis process, which can lead to a build-up of pressure within a sealed cell. The cell must be equipped with a proper venting system.
Conclusion
The synthesis of this compound is a technically demanding process, with electrochemical fluorination being the most prominent method. This guide provides a foundational understanding of the synthesis pathway, key experimental parameters, and critical safety considerations. Researchers and professionals seeking to utilize or synthesize this compound should consult detailed literature and possess the necessary expertise and infrastructure to handle the hazardous materials involved safely. Further research into alternative, greener synthesis routes remains an active area of investigation in organofluorine chemistry.
References
Perfluoro-1,10-decanedicarboxylic Acid: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of perfluoro-1,10-decanedicarboxylic acid. The information is compiled from various scientific sources to support research, development, and application of this compound.
Core Physicochemical Properties
This compound is a fully fluorinated dicarboxylic acid. Its rigid, electron-withdrawing structure imparts unique chemical and physical characteristics. A summary of its key properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂F₂₀O₄ | [1] |
| Molecular Weight | 590.12 g/mol | [1] |
| CAS Number | 865-85-0 | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 172-174 °C | [1][3] |
| Boiling Point | 240 °C at 60 mmHg | [1][3] |
| Density (Predicted) | 1.814 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 0.22 ± 0.10 | [3] |
| Water Solubility | Data not available in the reviewed literature. |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then heated in a calibrated instrument. The temperature range over which the sample melts is recorded as the melting point.
Determination of Boiling Point
The boiling point at reduced pressure can be determined using vacuum distillation. The compound is heated in a distillation apparatus under a controlled vacuum. The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.
Determination of pKa by ¹⁹F-NMR Spectroscopy
The acid dissociation constant (pKa) of perfluorinated compounds can be experimentally determined using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7][8] This method relies on the change in the chemical shift of the fluorine atoms adjacent to the carboxylic acid group as a function of pH.
Methodology:
-
Sample Preparation: A series of buffered solutions of this compound are prepared across a wide pH range. A suitable internal standard is added to each sample.
-
NMR Analysis: The ¹⁹F-NMR spectrum is recorded for each sample.
-
Data Analysis: The chemical shift of the fluorine signals is plotted against the pH of the solutions. The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value.
Determination of Density
The density of solid this compound can be measured using gas pycnometry. This technique determines the volume of the solid by measuring the pressure change of a known quantity of an inert gas (e.g., helium) in a calibrated chamber with and without the sample. The density is then calculated by dividing the mass of the sample by its measured volume.
Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a chemical compound such as this compound.
Caption: General workflow for compound characterization.
It is important to note that while predicted values for density and pKa are available, experimental verification is crucial for accurate application in research and development. The lack of publicly available data on water solubility highlights an area for future investigation.
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 865-85-0 [amp.chemicalbook.com]
- 4. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Experimental Determination of pKa for 10 PFAS, Monoâ, Diâ, and Trifluoroacetic Acid by 19FâNMR - American Chemical Society - Figshare [acs.figshare.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Solubility of Perfluoro-1,10-decanedicarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro-1,10-decanedicarboxylic acid (PFDDA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a fully fluorinated carbon chain with a carboxylic acid group at each end. This unique structure imparts properties such as high thermal and chemical stability. While these characteristics are advantageous in various industrial applications, they also contribute to the environmental persistence of these compounds. In the realm of pharmaceutical and materials science, understanding the solubility of PFDDA in organic solvents is crucial for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, addresses the current data gap, and offers standardized methodologies for its experimental determination.
Introduction
This compound (CAS RN: 865-85-0), also known as perfluorododecane-1,12-dioic acid, is a dicarboxylic acid where the hydrogen atoms on the decane chain have been replaced by fluorine atoms. This high degree of fluorination results in a molecule with distinct physicochemical properties compared to its hydrocarbon analog, 1,10-decanedicarboxylic acid. The strong carbon-fluorine bonds contribute to its chemical inertness and stability.
The solubility of a compound is a fundamental physical property that dictates its utility in various applications, including:
-
Drug Delivery: As a component in the design of novel drug delivery systems, such as nanoemulsions and other formulations. The incorporation of fluoroalkyl groups can enhance properties like bioavailability and metabolic stability.[1][2]
-
Material Science: Serving as a monomer in the synthesis of fluorinated polymers with specialized characteristics.
-
Toxicological Research: For the preparation of dosing solutions in studies evaluating the biological effects of perfluorinated compounds.
Despite its relevance, a thorough review of the scientific literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide aims to collate the available qualitative information, provide context through the solubility of related compounds, and present detailed experimental protocols for researchers to determine these values in their own laboratories.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 865-85-0 | |
| Molecular Formula | C₁₂H₂F₂₀O₄ | [3] |
| Molecular Weight | 590.11 g/mol | [3] |
| Melting Point | 172-174 °C | |
| Boiling Point | 240 °C at 60 mmHg | [4] |
Solubility of this compound
Quantitative Data in Organic Solvents
Qualitative and Analogous Compound Solubility Data
In the absence of direct quantitative data, qualitative descriptions and data from structurally similar compounds can provide valuable insights into the expected solubility behavior of this compound. Perfluorinated carboxylic acids (PFCAs) are known to exhibit solubility characteristics that are dependent on the length of their fluorinated carbon chain and the nature of the solvent.[5] Generally, while the fluorinated tail is hydrophobic and lipophobic, the carboxylic acid functional group is polar.
The table below summarizes the available qualitative information and solubility data for analogous compounds.
| Compound | Solvent | Solubility | Notes |
| This compound | Water | Moderate | The dicarboxylic nature increases water solubility compared to monocarboxylic PFCAs of similar chain length. |
| Perfluorooctanoic Acid (PFOA) | Water | 3,300 - 9,500 mg/L at 24-25 °C | A shorter-chain monocarboxylic acid. Its solubility in water is pH-dependent, increasing with higher pH.[6][7][8] |
| Perfluorooctanesulfonic Acid (PFOS) | Methanol | 37.1 g/L | A related perfluorinated compound with a sulfonic acid head group. |
| Perfluorooctanesulfonic Acid (PFOS) | Acetonitrile | 12 g/L | Demonstrates the influence of solvent polarity on the solubility of perfluorinated acids. |
| 1,10-Decanedicarboxylic Acid (non-fluorinated analog) | Ethanol | 0.1 g/mL | The non-fluorinated counterpart shows good solubility in ethanol.[9] |
| Short-chain PFCAs (e.g., PFHxA) | Water | Readily soluble | Shorter-chain PFCAs are generally more water-soluble.[10] |
Factors Influencing Solubility of Perfluorinated Carboxylic Acids
The solubility of perfluorinated carboxylic acids like PFDDA is governed by a complex interplay of factors related to both the solute and the solvent. A diagram illustrating these relationships is provided below.
Caption: Factors influencing the solubility of perfluorinated carboxylic acids.
Experimental Protocol for Solubility Determination
Given the lack of available data, researchers may need to determine the solubility of this compound experimentally. The following is a generalized protocol based on the shake-flask method, which is a common technique for determining thermodynamic solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Experimental Workflow
The general workflow for determining the solubility is depicted in the diagram below.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered solution gravimetrically or volumetrically with the same solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve should be prepared using standards of known concentrations.
-
Solubility Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be repeated at least in triplicate to ensure the reliability of the results.
Applications in Drug Development
The use of perfluorinated compounds in drug development is an area of active research. The incorporation of fluorine or fluoroalkyl groups into drug molecules can significantly alter their physicochemical and biological properties.[11] For instance, fluorination can:
-
Enhance Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the half-life of a drug.
-
Improve Bioavailability: Changes in lipophilicity and membrane permeability can lead to better absorption.
-
Modify Binding Affinity: The unique electronic properties of fluorine can influence interactions with biological targets.
Perfluorinated dicarboxylic acids could potentially be used as linkers or building blocks in the synthesis of novel therapeutic agents or as excipients in specialized drug delivery formulations like perfluorocarbon nanoemulsions.[12]
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. It is evident that there is a significant lack of quantitative data in the public domain. To address this, a detailed experimental protocol for the determination of its solubility has been provided. A comprehensive understanding of the solubility of this compound is essential for advancing its application in pharmaceutical sciences and other research areas. The methodologies and contextual information presented herein are intended to equip researchers with the necessary tools to navigate this data gap and facilitate further investigation into the properties and applications of this compound.
References
- 1. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations [dspace.mit.edu]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. scbt.com [scbt.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. chembk.com [chembk.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]
Thermal Decomposition of Perfluoro-1,10-decanedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal decomposition of perfluoro-1,10-decanedicarboxylic acid is limited in publicly available literature. This guide is based on established principles and data from analogous long-chain perfluorinated carboxylic acids (PFCAs) and provides an in-depth overview of the expected thermal behavior, decomposition pathways, and analytical methodologies.
Introduction
This compound is a long-chain perfluorinated dicarboxylic acid. Its robust chemical structure, characterized by a backbone of carbon-fluorine bonds, imparts high thermal stability. Understanding its thermal decomposition is critical for applications where it might be exposed to high temperatures, as well as for developing safe handling and disposal protocols. The thermal degradation of PFCAs is a complex process involving multiple reaction pathways, including decarboxylation, C-C bond scission, and the formation of various smaller perfluorinated compounds.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through several key pathways, primarily driven by radical mechanisms at elevated temperatures. The strong C-F bonds generally remain intact at lower temperatures, while the weaker C-C and C-COOH bonds are more susceptible to cleavage.
-
Initiation: The process is likely initiated by the homolytic cleavage of the C-C bond adjacent to one of the carboxylic acid groups, as this is typically the weakest bond in the molecule.[1] This results in the formation of a perfluorinated alkyl radical and a COOH radical.
-
Decarboxylation: The carboxylic acid groups are prone to decarboxylation, releasing carbon dioxide (CO₂). This can occur in a stepwise manner from either end of the molecule.
-
C-C Bond Scission (Chain Fragmentation): At higher temperatures, the perfluorinated carbon backbone can undergo scission, leading to the formation of a variety of shorter-chain perfluorinated radicals.[2][3] These radicals can then participate in a cascade of further reactions.
-
HF Elimination: Another potential pathway involves the elimination of hydrogen fluoride (HF), which can lead to the formation of unsaturated perfluorinated compounds.
-
Radical Recombination: The various radical species generated during decomposition can recombine to form a complex mixture of products, including shorter-chain PFCAs and perfluoroalkanes.[1]
The following diagram illustrates the potential primary decomposition pathways:
Quantitative Data Summary
| Parameter | Expected Value/Observation | Relevant Analytical Technique |
| Onset of Decomposition | > 200 °C | Thermogravimetric Analysis (TGA) |
| Primary Decomposition Region | 250 - 500 °C | TGA, Differential Scanning Calorimetry (DSC) |
| Major Gaseous Products | CO₂, CO, HF | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |
| Major Volatile Organic Products | Shorter-chain PFCAs, Perfluoroalkanes, Perfluoroalkenes | Py-GC-MS, High-Resolution Mass Spectrometry |
| Solid Residue | Minimal, primarily at very high temperatures (>900°C) | TGA |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the thermal decomposition of PFCAs.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature range by measuring the mass loss of a sample as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500).
-
Methodology:
-
A small sample (typically 5-10 mg) is placed in a platinum or aluminum crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 900 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[5]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, major decomposition stages, and the amount of residual mass.
-
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, decomposition) as a function of temperature.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded.
-
The resulting DSC curve (heat flow vs. temperature) shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events.
-
4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Methodology:
-
A small amount of the sample is placed in a pyrolysis tube.
-
The sample is rapidly heated to a specific decomposition temperature (e.g., 500 °C) in the pyrolyzer.
-
The decomposition products are swept into the GC column by an inert carrier gas (e.g., helium).
-
The products are separated based on their boiling points and affinity for the GC column.
-
The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the chemical structure of the decomposition products by comparing them to spectral libraries.
-
The following diagram illustrates a typical experimental workflow for analyzing the thermal decomposition of this compound.
Conclusion
The thermal decomposition of this compound is anticipated to be a complex process initiated by C-C bond cleavage and decarboxylation, followed by fragmentation of the perfluorinated backbone. The primary decomposition products are expected to include CO₂, HF, and a variety of shorter-chain perfluorinated compounds. While specific experimental data for this compound is scarce, the established knowledge of long-chain PFCA thermal behavior provides a strong basis for predicting its decomposition profile. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct detailed investigations into the thermal stability and decomposition mechanisms of this and other related perfluorinated compounds. Such studies are essential for ensuring the safe handling, application, and disposal of these materials.
References
- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles [mdpi.com]
perfluoro-1,10-decanedicarboxylic acid molecular weight and formula
An in-depth analysis of Perfluoro-1,10-decanedicarboxylic acid, a significant compound in advanced materials and chemical synthesis, necessitates a clear understanding of its fundamental physicochemical properties. This guide provides an overview of its molecular formula and weight, crucial for researchers and drug development professionals.
Physicochemical Data Summary
The core identifying characteristics of this compound are its molecular formula and weight. These values are fundamental for stoichiometric calculations in experimental protocols and for the interpretation of analytical data.
| Property | Value |
| Molecular Formula | C₁₂H₂F₂₀O₄[1][2][3] |
| Molecular Weight | 590.11 g/mol [1][4] |
| Alternate Name | Perfluorododecane-1,12-dioic acid[1] |
| CAS Number | 865-85-0[1][2] |
Logical Relationship of Core Properties
The relationship between the chemical name, its empirical formula, and its calculated molecular weight is a foundational concept in chemistry. The diagram below illustrates this direct correlation for this compound.
References
Commercial Sources and Technical Overview of Perfluoro-1,10-decanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and key technical data for perfluoro-1,10-decanedicarboxylic acid. The information is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its fundamental properties.
Commercial Availability
This compound is available from a number of commercial chemical suppliers. These companies offer the compound in various quantities, typically for research and development purposes. It is important to note that this chemical is often classified as a dangerous good for transport and may be subject to additional shipping charges[1].
Table 1: Commercial Suppliers of this compound
| Supplier | Location | Additional Information |
| Santa Cruz Biotechnology, Inc. | USA | Offers the product for proteomics research applications.[1] |
| Avantor | USA | Distributes for Matrix Scientific.[2] |
| Wuhan Chemwish Technology Co., Ltd. | China | Lists the product with a purity of 98%.[3] |
| SynQuest Laboratories, Inc. | USA | A supplier of various organic and fluorinated chemicals.[4] |
| XIAMEN EQUATION CHEMICAL CO.,LTD | China | Lists the CAS number 865-85-0 on their product page.[5] |
| ChemicalBook | - | Provides a platform with multiple suppliers.[6] |
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These values have been compiled from various supplier and chemical database sources.
Table 2: Quantitative Data for this compound
| Property | Value | Source(s) |
| CAS Number | 865-85-0 | [1][2][3][6] |
| Molecular Formula | C₁₂H₂F₂₀O₄ | [1][2] |
| Molecular Weight | 590.11 g/mol | [1][6] |
| Alternate Names | Perfluorododecane-1,12-dioic acid | [1] |
| Melting Point | 172-174 °C | [2][6] |
| Boiling Point | 240 °C (at 60 mmHg) | [2][6] |
| Purity | ≥95% | [2] |
| 98% | [3] |
Synthesis and Experimental Information
Synthesis Pathway
While detailed, step-by-step experimental protocols for the synthesis of this compound are not readily published by commercial suppliers, the primary manufacturing method is cited as the electrochemical fluorination of decanedioic acid. This process involves the substitution of hydrogen atoms with fluorine atoms.
A simplified logical workflow for the synthesis is illustrated below.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 865-85-0 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C12H2F20O4 | CID 2776058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Electrochemical Flash Fluorination and Radiofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
safety and handling of perfluoro-1,10-decanedicarboxylic acid
An In-depth Technical Guide on the Safety and Handling of Perfluoro-1,10-decanedicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 865-85-0) was not publicly available at the time of this writing. The following guide has been compiled from data on analogous compounds, general principles of laboratory safety, and information on the class of long-chain perfluorocarboxylic acids (PFCAs). This compound is classified as a "Dangerous Good for transport" and should be handled with extreme caution. A thorough, site-specific risk assessment must be conducted before commencing any work.
Compound Identification and Properties
This compound is a fully fluorinated dicarboxylic acid. Like other PFCAs, the high-energy carbon-fluorine bonds contribute to its chemical stability.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 865-85-0[1] |
| Alternate Names | Perfluorododecane-1,12-dioic acid[1] |
| Molecular Formula | C₁₂H₂F₂₀O₄[1] |
| Molecular Weight | 590.11 g/mol [1] |
Hazard Identification and Toxicology
Specific toxicological data for this compound is lacking. However, the broader class of long-chain PFCAs (C9-C21) is recognized for its persistence, bioaccumulation potential, and association with significant adverse health effects in humans and wildlife.[2][3][4]
Table 2: Potential Health Hazards Based on Long-Chain PFCA Class
| Hazard Category | Potential Health Effect |
|---|---|
| Reproductive/Developmental Toxicity | May damage fertility or the unborn child.[2][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (e.g., liver) through prolonged or repeated exposure.[2] |
| Carcinogenicity | Suspected of causing cancer.[5] |
| Acute Toxicity (Oral) | May be toxic or harmful if swallowed.[5] |
| Hepatotoxicity | Associated with liver toxicity.[2] |
| Immunotoxicity | May have adverse effects on the immune system.[2] |
| Eye/Skin Irritation | Assumed to be an irritant based on analogous compounds.[6] |
Potential Toxicological Pathways
While specific signaling pathways for this compound are not documented, the following diagram illustrates the general toxicological concerns for long-chain PFCAs.
Caption: Potential systemic effects following exposure to long-chain PFCAs.
Experimental Protocols and Safe Handling
No specific experimental protocols for this compound were found. A general workflow for the safe handling of this potent, solid chemical is detailed below. All manipulations must be performed within a certified chemical fume hood.
Safe Handling Workflow
The logical workflow presented below should be adapted to specific experimental needs while maintaining all safety barriers.
Caption: A three-phase workflow for safely handling this compound.
Detailed Methodologies
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to minimize inhalation risk.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear as detailed in Table 3. Inspect all PPE for integrity before use.
-
Handling Solid Chemical: Use spatulas and weighing paper appropriate for the amount being handled. Avoid any actions that could generate dust. For transfers, gently tap or pour the solid rather than shaking it.
-
Spill Cleanup: In case of a spill, do not sweep dry powder. Carefully cover the spill with a damp absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.
-
Waste Disposal: this compound and any materials contaminated with it should be disposed of as hazardous chemical waste according to institutional and governmental regulations. Do not discharge to drains or the environment.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
|---|---|
| Eye/Face | Chemical splash goggles and/or face shield.[6][7] |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile).[7] |
| Body | Laboratory coat, long pants, and closed-toe shoes. Consider an acid-resistant apron. |
| Respiratory | Not required if work is performed within a fume hood. For emergencies or spill cleanup outside a hood, use a self-contained breathing apparatus. |
First Aid and Emergency Procedures
Immediate action is required in case of exposure. Ensure safety showers and eyewash stations are accessible.
Table 4: First Aid Measures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Move the person to fresh air. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Fire | Use extinguishing media appropriate for the surrounding fire. Thermal decomposition may produce hazardous gases such as carbon oxides and hydrogen fluoride. |
References
Spectroscopic Profile of Perfluoro-1,10-decanedicarboxylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for perfluoro-1,10-decanedicarboxylic acid, catering to researchers, scientists, and professionals in drug development. The guide summarizes predicted and expected data for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed, generalized experimental protocols for acquiring such data for a solid organic acid are also provided.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₂H₂F₂₀O₄, Molecular Weight: 590.11 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce adducts of the molecular ion.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for identifying the compound in complex mixtures.
| Adduct | Predicted m/z |
| [M+H]⁺ | 590.97068 |
| [M+Na]⁺ | 612.95262 |
| [M-H]⁻ | 588.95612 |
| [M+NH₄]⁺ | 607.99722 |
| [M+K]⁺ | 628.92656 |
| [M+H-H₂O]⁺ | 572.96066 |
| [M+HCOO]⁻ | 634.96160 |
| [M+CH₃COO]⁻ | 648.97725 |
Data sourced from publicly available chemical databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be informative.
Expected NMR Spectroscopic Data
Due to the absence of experimental data, the following table outlines the expected chemical shift ranges for the different nuclei in this compound, based on known values for similar functional groups and fluorine environments.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | -COOH | 10.0 - 13.0 | The acidic proton of a carboxylic acid typically appears as a broad singlet and is highly deshielded.[1][2] Its chemical shift is sensitive to solvent and concentration. |
| ¹³C | -C OOH | 160 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[1][3] |
| ¹³C | -C F₂- (internal) | 105 - 125 | Carbons bonded to multiple fluorine atoms are highly deshielded and will likely show complex splitting patterns due to C-F coupling. |
| ¹⁹F | -CF₂- (alpha to COOH) | -110 to -120 | The fluorine atoms on the carbon adjacent to the carboxylic acid will be the most deshielded of the perfluoroalkyl chain. |
| ¹⁹F | -CF₂- (internal) | -120 to -130 | Fluorine atoms in the middle of the perfluoroalkyl chain are expected to have similar chemical shifts, potentially leading to overlapping signals.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a perfluorinated dicarboxylic acid is expected to be dominated by absorptions from the carboxylic acid groups and the carbon-fluorine bonds.
Expected IR Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity/Appearance |
| O-H | Stretch | 2500 - 3300 | Broad and strong, characteristic of the hydrogen-bonded carboxylic acid dimer.[5][6][7] |
| C=O | Stretch | 1690 - 1760 | Strong and sharp. The exact position can be influenced by hydrogen bonding.[5][6][7] |
| C-F | Stretch | 1100 - 1300 | Very strong and complex, often appearing as a series of intense bands due to the multiple C-F bonds in the perfluorinated chain.[8] |
| C-O | Stretch | 1210 - 1320 | Medium to strong.[5] |
| O-H | Bend | 910 - 950 and 1395 - 1440 | Medium intensity, the latter may be obscured by other vibrations.[5] |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.[9] Perfluorinated compounds may have limited solubility, so solvent selection is crucial.
-
Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Tune and lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. The number of scans will depend on the sample concentration and the specific nucleus being observed.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.[11]
-
Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[12]
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
-
After the measurement, clean the ATR crystal thoroughly.[12]
-
Mass Spectrometry (MS) (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[13]
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL.[13] The optimal concentration may need to be determined empirically.
-
If necessary, add a small percentage of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the final solution to promote ionization.
-
Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulates before introduction to the mass spectrometer.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the ion of interest.
-
Acquire the mass spectrum in the desired mass range and polarity mode (positive or negative). High-resolution mass spectrometry is recommended for accurate mass determination and elemental composition analysis.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Methodological & Application
Application Notes and Protocols for Polymer Synthesis Using Perfluoro-1,10-decanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluoro-1,10-decanedicarboxylic acid in the synthesis of high-performance fluorinated polymers. The unique properties of these polymers, stemming from the presence of a long-chain perfluorinated segment, make them attractive for a variety of advanced applications, including as specialized materials in the pharmaceutical and medical device industries.
Introduction
This compound is a difunctional monomer that can be used to synthesize a range of fluorinated polymers, most notably polyesters and polyamides. The resulting polymers exhibit properties characteristic of perfluorinated compounds, such as high thermal stability, chemical inertness, low surface energy, and hydrophobicity. These attributes are highly desirable for applications requiring durable and biocompatible materials. For instance, in the realm of drug delivery, these polymers can be engineered to create controlled-release systems.
Polymer Synthesis Strategies
The two primary methods for the polymerization of this compound with suitable co-monomers (diols or diamines) are melt polycondensation and interfacial polymerization.
-
Melt Polycondensation: This technique involves heating the monomers together in a molten state to drive the polymerization reaction. It is a common method for producing high molecular weight polyamides.
-
Interfacial Polymerization: This method is carried out at the interface of two immiscible liquids, one containing the diacid chloride derivative and the other containing the diamine or diol. This technique is particularly useful for creating thin polymer films.
Experimental Protocol 1: Synthesis of Polyamide via Melt Polycondensation
This protocol describes the synthesis of a polyamide from this compound and a diamine, such as hexamethylenediamine.
Materials:
-
This compound
-
Hexamethylenediamine
-
Nitrogen gas supply
-
High-temperature reaction vessel with mechanical stirrer and nitrogen inlet/outlet
-
Heating mantle
-
Vacuum pump
Procedure:
-
Monomer Charging: In a clean, dry reaction vessel, combine equimolar amounts of this compound and hexamethylenediamine.
-
Inert Atmosphere: Flush the reaction vessel with dry nitrogen gas for at least 30 minutes to remove any oxygen.
-
Initial Heating: While maintaining a gentle flow of nitrogen, heat the mixture to a temperature of 100-125°C with constant stirring. Continue heating for 1-2 hours to form a low molecular weight prepolymer.
-
High-Temperature Polycondensation: Gradually increase the temperature to approximately 200°C. At this stage, a vacuum can be slowly applied to remove the water formed during the condensation reaction and drive the polymerization towards a higher molecular weight.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the increase in the viscosity of the molten polymer.
-
Polymer Isolation: Once the desired viscosity is achieved, the reaction is stopped by cooling the vessel. The resulting solid polyamide can be removed and purified as needed.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Molar Ratio | 1:1 (this compound : Hexamethylenediamine) |
| Initial Reaction Temperature | 100 - 125 °C |
| Initial Reaction Time | 1 - 2 hours |
| Polycondensation Temperature | ~ 200 °C |
| Atmosphere | Inert (Nitrogen) |
Experimental Protocol 2: Synthesis of Polyamide via Interfacial Polymerization
This protocol outlines the formation of a polyamide film at the interface of two immiscible solvents.
Materials:
-
This compound
-
Thionyl chloride (for acid chloride preparation)
-
Hexamethylenediamine
-
Sodium carbonate
-
An organic solvent (e.g., dichloromethane)
-
Deionized water
-
Beaker or crystallization dish
-
Forceps
Procedure:
-
Preparation of Perfluoro-1,10-decanedioyl Chloride: Convert this compound to its diacid chloride by reacting it with an excess of thionyl chloride. The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation.
-
Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium carbonate. The sodium carbonate acts as an acid scavenger to neutralize the HCl produced during polymerization.
-
Organic Phase Preparation: Prepare a solution of the perfluoro-1,10-decanedioyl chloride in an organic solvent like dichloromethane.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, creating a distinct interface between the two immiscible liquids. A polymer film will form instantly at the interface.
-
Film Removal: Using forceps, gently grasp the polymer film at the center and pull it out of the solution continuously. A hollow tube or "rope" of the polyamide can be drawn.
-
Washing and Drying: Wash the collected polymer film with water and then with a solvent like ethanol to remove unreacted monomers and byproducts. Dry the film in a vacuum oven at a moderate temperature.
Quantitative Data Summary:
| Parameter | Aqueous Phase | Organic Phase |
| Monomer | Hexamethylenediamine | Perfluoro-1,10-decanedioyl chloride |
| Solvent | Water | Dichloromethane |
| Additive | Sodium Carbonate | - |
| Typical Concentration | 0.2 - 0.5 M | 0.1 - 0.3 M |
Visualization of Polymerization Workflow
Caption: Workflow for polyamide synthesis.
Expected Polymer Properties
Polymers derived from this compound are expected to exhibit the following properties. The exact values will depend on the co-monomer used and the final molecular weight of the polymer.
| Property | Expected Characteristic |
| Thermal Stability | High decomposition temperature |
| Chemical Resistance | Inert to most solvents and chemicals |
| Surface Energy | Low |
| Hydrophobicity | High contact angle with water |
| Biocompatibility | Generally good, but requires specific testing |
| Mechanical Properties | Can range from tough and flexible to rigid, depending on the polymer structure |
Applications in Drug Development
The unique properties of polymers synthesized from this compound open up several possibilities in the field of drug development:
-
Controlled Release Formulations: The hydrophobic nature of these polymers can be utilized to encapsulate and control the release of both hydrophobic and hydrophilic drugs.
-
Medical Device Coatings: Their low surface energy and biocompatibility make them suitable for coating medical devices to reduce biofouling and improve lubricity.
-
Specialty Excipients: These polymers can be formulated as excipients in drug formulations to enhance stability and modify release profiles.
Caption: Applications in drug delivery.
Application Notes and Protocols: Perfluoro-1,10-decanedicarboxylic Acid (PFDDA) as a Monomer for Fluoropolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-1,10-decanedicarboxylic acid (PFDDA) is a perfluorinated dicarboxylic acid with the chemical formula C₁₂H₂F₂₀O₄. Its fully fluorinated backbone provides unique properties, making it a promising monomer for the synthesis of novel fluoropolymers. The incorporation of PFDDA into a polymer chain is expected to impart high thermal stability, chemical inertness, hydrophobicity, and low surface energy, characteristic of fluorinated materials. These properties make PFDDA-based fluoropolymers attractive candidates for a variety of high-performance applications, including specialty coatings, advanced materials, and biomedical devices.
This document provides an overview of the potential applications of PFDDA as a monomer, along with generalized protocols for the synthesis of PFDDA-based polyesters. It should be noted that while these protocols are based on established polymerization techniques for similar monomers, specific optimization for PFDDA may be required.
Chemical and Physical Properties of PFDDA
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 865-85-0 |
| Molecular Formula | C₁₂H₂F₂₀O₄ |
| Molecular Weight | 590.11 g/mol |
| Melting Point | 172-174 °C |
| Boiling Point | 240 °C at 60 mmHg |
Polymerization of PFDDA: Synthesis of Fluorinated Polyesters
PFDDA can be polymerized with various diols to form fluorinated polyesters. The properties of the resulting polymer can be tailored by the choice of the diol co-monomer. Two common methods for polyester synthesis are melt polycondensation and solution polycondensation.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of polyesters from PFDDA and a selected diol.
1. Melt Polycondensation
Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points to initiate polymerization.
-
Materials:
-
This compound (PFDDA)
-
Diol (e.g., 1,6-hexanediol, 1,10-decanediol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)
-
Nitrogen or Argon gas supply
-
High-vacuum line
-
-
Protocol:
-
Equimolar amounts of PFDDA and the chosen diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet.
-
A catalytic amount of a suitable polycondensation catalyst (e.g., 0.05-0.1 mol% relative to the diacid) is added to the mixture.
-
The reaction vessel is purged with an inert gas (nitrogen or argon) to remove any oxygen.
-
The temperature is gradually raised to melt the monomers and initiate the esterification reaction. The reaction temperature will depend on the specific monomers used but is typically in the range of 180-220 °C.
-
The reaction is allowed to proceed under a slow stream of inert gas to facilitate the removal of the water byproduct.
-
Once the initial esterification is complete (as indicated by the cessation of water distillation), a high vacuum is applied to the system.
-
The temperature is further increased (typically to 220-260 °C) to promote the polycondensation reaction and remove any remaining water and volatile byproducts.
-
The reaction is continued until the desired molecular weight is achieved, which can be monitored by the viscosity of the polymer melt.
-
The resulting polymer is cooled under an inert atmosphere and can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.
-
2. Solution Polycondensation
Solution polycondensation is carried out in a solvent, which can be useful for monomers with high melting points or to achieve better control over the reaction conditions.
-
Materials:
-
This compound (PFDDA)
-
Diol (e.g., 1,6-hexanediol, 1,10-decanediol)
-
Thionyl chloride or oxalyl chloride (for conversion to diacyl chloride)
-
High-boiling point aprotic solvent (e.g., diphenyl ether, N,N-dimethylacetamide)
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Nitrogen or Argon gas supply
-
-
Protocol:
-
Acid Chloride Formation: PFDDA is first converted to its more reactive diacyl chloride derivative by reacting with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF. The excess reagent is removed by distillation.
-
Polymerization: The diol and an acid scavenger are dissolved in a dry, high-boiling point aprotic solvent in a reaction vessel under an inert atmosphere.
-
The PFDDA diacyl chloride, dissolved in the same solvent, is added dropwise to the diol solution at a controlled temperature (often starting at 0 °C and slowly warming to room temperature or higher).
-
The reaction mixture is stirred for several hours to allow for complete polymerization.
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol, water), followed by filtration and drying.
-
Visualization of Experimental Workflows
Caption: Workflow for Melt Polycondensation of PFDDA.
Caption: Workflow for Solution Polycondensation of PFDDA.
Expected Properties of PFDDA-Based Fluoropolymers
The incorporation of the long perfluorinated chain of PFDDA is expected to result in polymers with the following properties. The exact values will depend on the co-monomer and the final molecular weight of the polymer.
| Property | Expected Characteristics |
| Thermal Stability | High decomposition temperature due to the strength of the C-F bond. |
| Chemical Resistance | Excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents. |
| Surface Energy | Low surface energy, leading to hydrophobic and oleophobic properties. |
| Mechanical Properties | Potentially semi-crystalline with properties tunable by the choice of the diol. |
| Biocompatibility | Expected to be highly biocompatible and bio-inert due to the stability of the C-F bond. |
Potential Applications in Research and Drug Development
The unique properties of PFDDA-based fluoropolymers make them promising materials for various applications in the biomedical field.
-
Drug Delivery: The hydrophobicity and potential for controlled degradation (in the case of polyesters) make these polymers suitable for creating nanoparticles, micelles, or implants for sustained drug release. Their inert nature would minimize interactions with the encapsulated drug and surrounding tissues.
-
Biomedical Implants and Devices: The high biocompatibility, biostability, and low friction surface of PFDDA-based polymers could be advantageous for coating medical devices such as catheters, stents, and surgical tools to reduce tissue damage and prevent biofouling. They could also be used to fabricate components of long-term implants.
-
Tissue Engineering: The tunable mechanical properties and low surface energy could be utilized to create scaffolds for tissue engineering that can support cell growth while resisting non-specific protein adsorption.
-
Specialty Coatings: In a broader scientific context, these polymers can be used to create highly durable and repellent coatings for laboratory equipment, microfluidic devices, and analytical instrumentation.
Characterization of PFDDA-Based Polymers
To fully understand the structure-property relationships of newly synthesized PFDDA-based polymers, a comprehensive characterization is essential.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹⁹F, and ¹³C NMR spectroscopy to confirm the polymer structure and composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
| Contact Angle Measurement | Assessment of surface hydrophobicity and oleophobicity. |
| Tensile Testing | Determination of mechanical properties such as tensile strength, modulus, and elongation at break. |
Conclusion
This compound is a promising monomer for the development of novel fluoropolymers with a unique combination of properties. The protocols and information provided herein offer a starting point for researchers interested in exploring the synthesis and applications of these materials. Further research is needed to fully elucidate the specific properties of PFDDA-based polymers and to explore their full potential in drug development and other advanced scientific applications. The development of these new materials could lead to significant advancements in various fields requiring high-performance polymers.
Application Notes and Protocols for Perfluoro-1,10-decanedicarboxylic Acid in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: Leveraging Perfluoro-1,10-decanedicarboxylic Acid for Advanced Materials
This compound (PFDDA) is a unique fluorinated building block for the synthesis of high-performance polymers and functional surface coatings. Its perfluorinated backbone imparts exceptional properties, including hydrophobicity, oleophobicity, thermal stability, and chemical resistance. These characteristics make PFDDA a valuable monomer for creating materials suitable for demanding applications in aerospace, electronics, biomedical devices, and protective coatings.
The presence of two carboxylic acid functional groups allows for the synthesis of a variety of polymers, including polyesters and polyamides, through condensation polymerization with suitable diol or diamine co-monomers. The resulting fluoropolymers can be designed to have tailored thermal and mechanical properties. Furthermore, PFDDA and its derivatives can be employed in the formulation of surface coatings that exhibit excellent water and oil repellency.[1]
This document provides an overview of the applications of PFDDA in materials science, along with detailed protocols for the synthesis of PFDDA-based polymers and the application of protective coatings.
Key Applications and Performance Data
The unique properties of PFDDA-derived materials make them suitable for a range of applications. Below is a summary of potential performance data based on analogous fluoropolymer systems.
High-Performance Fluoropolymers
PFDDA can be used as a monomer to synthesize high-performance fluorinated polyesters and polyamides. These polymers are expected to exhibit excellent thermal stability and chemical resistance, making them suitable for applications such as high-temperature insulators, chemically resistant seals, and durable fibers.
Table 1: Representative Thermal and Mechanical Properties of PFDDA-Based Polymers (Hypothetical Data)
| Polymer Type | Co-monomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyester | 1,6-Hexanediol | 80 - 100 | 200 - 220 | 50 - 70 | 100 - 150 |
| Polyamide | 1,6-Hexanediamine | 100 - 120 | 240 - 260 | 70 - 90 | 80 - 120 |
Note: The data presented in this table is hypothetical and intended to be representative of the expected properties of PFDDA-based polymers based on general knowledge of fluoropolymers. Actual values will depend on the specific synthetic conditions and co-monomer used.
Hydrophobic and Oleophobic Surface Coatings
Coatings formulated with PFDDA or its derivatives can create surfaces with low surface energy, leading to excellent water and oil repellency.[1] These properties are highly desirable for applications such as self-cleaning surfaces, anti-fouling coatings, and protective layers for sensitive electronics.
Table 2: Representative Surface Properties of PFDDA-Based Coatings (Hypothetical Data)
| Coating Formulation | Substrate | Water Contact Angle (°) | Oil (Hexadecane) Contact Angle (°) | Surface Energy (mN/m) |
| 1% PFDDA-ester in acrylic resin | Glass | 110 - 120 | 70 - 80 | 15 - 20 |
| 2% PFDDA-amide in epoxy resin | Aluminum | 115 - 125 | 75 - 85 | 12 - 18 |
Note: The data presented in this table is hypothetical and intended to be representative of the expected properties of PFDDA-based coatings. Actual values will depend on the specific formulation, application method, and substrate.
Experimental Protocols
The following are generalized protocols for the synthesis of PFDDA-based polymers and the application of PFDDA-based coatings. Researchers should adapt these protocols based on their specific experimental requirements and available equipment.
Protocol 1: Synthesis of a PFDDA-Based Polyester via Melt Polycondensation
This protocol describes a general procedure for the synthesis of a polyester from this compound and a generic aliphatic diol (e.g., 1,6-hexanediol).
Materials:
-
This compound (PFDDA)
-
1,6-Hexanediol (or other suitable diol)
-
Antimony(III) oxide (catalyst)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform (for dissolution)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
-
Monomer Charging: In a clean and dry three-neck round-bottom flask, add equimolar amounts of this compound and the selected diol.
-
Catalyst Addition: Add a catalytic amount of Antimony(III) oxide (typically 0.05-0.1 mol% relative to the diacid).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a distillation head connected to a condenser, and a nitrogen inlet. Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. The esterification reaction will start, and water will be evolved and collected in the distillation receiver. Continue this step for 2-4 hours or until the theoretical amount of water has been collected.
-
Polycondensation: Gradually increase the temperature to 220-240°C and slowly apply a vacuum (down to <1 mmHg). This stage facilitates the removal of the diol and water, driving the polymerization to a higher molecular weight. Continue the polycondensation for 4-6 hours. The viscosity of the melt will increase significantly.
-
Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the flask.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst residues. Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Application of a PFDDA-Based Hydrophobic Coating
This protocol describes a general procedure for applying a hydrophobic and oleophobic coating using a PFDDA-derived ester.
Materials:
-
PFDDA-based polyester (synthesized as in Protocol 1 or a PFDDA-diester)
-
A suitable carrier solvent (e.g., a fluorinated solvent or a ketone)
-
Substrate for coating (e.g., glass slide, aluminum panel)
-
Deionized water
-
Hexadecane (for oil repellency testing)
-
Cleaning agents (e.g., isopropanol, acetone)
Equipment:
-
Spin coater or dip coater
-
Hot plate or oven
-
Contact angle goniometer
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate surface by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.
-
Coating Solution Preparation: Prepare a dilute solution of the PFDDA-based material (e.g., 0.1-1.0 wt%) in the chosen carrier solvent. Ensure the material is fully dissolved.
-
Coating Application (Spin Coating Example):
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the coating solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.
-
-
Curing/Drying: Transfer the coated substrate to a hot plate or oven and heat at a temperature sufficient to evaporate the solvent and, if necessary, to anneal the film (e.g., 80-120°C for 10-30 minutes).
-
Characterization:
-
Allow the coated substrate to cool to room temperature.
-
Measure the static water and hexadecane contact angles using a contact angle goniometer to assess the hydrophobicity and oleophobicity of the coating.
-
Visualizations
Workflow for PFDDA-Based Polymer Synthesis and Characterization
References
Application Notes and Protocols for the Electrochemical Synthesis of Perfluoro-1,10-decanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis of perfluoro-1,10-decanedicarboxylic acid. The primary method described is a modification of the Kolbe electrolysis, known as the Brown-Walker reaction, which involves the anodic dimerization of a monoester of a shorter-chain perfluorinated dicarboxylic acid. This method offers a potentially efficient and direct route to long-chain perfluorinated dicarboxylic acids, which are valuable intermediates in the synthesis of fluorinated polymers, surfactants, and advanced materials.
Core Concepts: Kolbe and Brown-Walker Electrolysis
The Kolbe electrolysis is an electrochemical oxidative decarboxylation of two carboxylate anions to form a new carbon-carbon bond. The general mechanism involves the formation of radical intermediates at the anode, which then dimerize.
The Brown-Walker reaction is a variation of the Kolbe electrolysis that utilizes the monoester of a dicarboxylic acid. This allows for the synthesis of a longer-chain dicarboxylic acid (as its diester), which can then be hydrolyzed to the desired diacid. This approach is particularly useful for creating symmetrical long-chain dicarboxylic acids.
Experimental Parameters for Kolbe-type Electrolysis of Perfluorinated Carboxylic Acids
The successful electrochemical synthesis of perfluorinated compounds requires careful control of several key parameters. The following table summarizes typical conditions based on literature for analogous reactions.
| Parameter | Typical Value/Condition | Notes |
| Anode Material | Platinum (Pt) or Glassy Carbon | Platinum is often preferred for its high efficiency and stability under the required oxidative conditions. |
| Cathode Material | Platinum (Pt) or Stainless Steel | The cathode material is generally less critical for the anodic reaction. |
| Solvent | Acetonitrile/Water or Methanol | A mixture of an organic solvent and water is often used to ensure solubility of the perfluorinated starting material and the electrolyte. |
| Electrolyte | Sodium or Potassium Hydroxide, or the corresponding salt of the carboxylic acid | A base is typically added to deprotonate the carboxylic acid, forming the carboxylate anion required for the electrolysis. |
| Current Density | 20 - 200 mA/cm² | The optimal current density will depend on the specific substrate and reaction conditions and needs to be optimized to maximize the yield of the desired dimer. |
| Temperature | 0 - 25 °C | Lower temperatures are often favored to minimize side reactions. |
| Starting Material | Monoester of a perfluorinated dicarboxylic acid (e.g., Monomethyl perfluoropentanedioate) | For the synthesis of this compound, a C5 perfluorinated monoester is the logical starting material. |
Experimental Workflow
The overall process for the electrochemical synthesis of this compound can be visualized as follows:
Proposed Reaction Mechanism
The electrochemical synthesis of this compound via the Brown-Walker reaction proceeds through the following key steps at the anode:
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a generalized procedure for the synthesis of this compound via the Brown-Walker electrolysis of monomethyl perfluoropentanedioate.
Materials and Equipment:
-
Monomethyl perfluoropentanedioate
-
Potassium Hydroxide (KOH)
-
Acetonitrile (CH₃CN), HPLC grade
-
Deionized Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Electrolysis cell (undivided), 100 mL
-
Platinum foil electrodes (anode and cathode), e.g., 2 cm x 2 cm
-
DC power supply (potentiostat/galvanostat)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Electrolyte:
-
In the 100 mL electrolysis cell, dissolve monomethyl perfluoropentanedioate (e.g., 0.1 mol) in a mixture of acetonitrile and water (e.g., 4:1 v/v, 80 mL).
-
Add a magnetic stir bar to the cell.
-
Slowly add a solution of potassium hydroxide in water until approximately 10-20% of the monoester has been neutralized. The pH should be slightly acidic to neutral.
-
-
Electrochemical Synthesis:
-
Place the electrolysis cell in an ice bath on top of a magnetic stirrer and begin stirring.
-
Position the platinum foil anode and cathode in the solution, ensuring they are parallel and do not touch.
-
Connect the electrodes to the DC power supply.
-
Begin the electrolysis by applying a constant current density (e.g., 50 mA/cm²).
-
Continue the electrolysis until the starting material is consumed (this can be monitored by techniques such as gas chromatography). This may take several hours.
-
-
Work-up and Isolation of the Diester:
-
Upon completion of the electrolysis, transfer the reaction mixture to a round-bottom flask.
-
Remove the acetonitrile using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl perfluorodecanedioate.
-
-
Purification of the Diester:
-
Purify the crude diester by vacuum distillation or column chromatography on silica gel.
-
-
Hydrolysis to this compound:
-
To the purified dimethyl perfluorodecanedioate, add an excess of a solution of sodium hydroxide in water/methanol.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitoring by TLC or GC).
-
After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1.
-
The this compound will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
-
Safety Precautions:
-
Perfluorinated compounds should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The electrolysis will generate flammable hydrogen gas at the cathode. Ensure the setup is well-ventilated and away from ignition sources.
-
Handle corrosive acids and bases with appropriate caution.
This protocol provides a general framework. Optimization of reaction conditions, particularly current density and solvent composition, may be necessary to achieve the highest yields of this compound.
Application Notes and Protocols for Surface Modification using Perfluoro-1,10-decanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of perfluoro-1,10-decanedicarboxylic acid for the modification of surfaces, particularly for applications in biomedical research and drug development. The unique properties of this molecule, combining a long-chain perfluorinated backbone with terminal carboxylic acid groups, allow for the creation of surfaces with low surface energy, hydrophobicity, and chemical inertness, while also providing anchor points for further functionalization.
Introduction to this compound in Surface Science
This compound (PFDDA) is a C12 perfluorinated dicarboxylic acid with the chemical formula HOOC(CF₂)₁₀COOH. Its structure imparts a unique combination of properties that are highly desirable for surface modification:
-
Hydrophobicity and Oleophobicity: The perfluorinated chain is responsible for creating low-energy surfaces that repel both water and oils.
-
Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, leading to high resistance to chemical attack and thermal degradation.
-
Reactive Terminal Groups: The two carboxylic acid groups at either end of the molecule can be used to anchor the molecule to suitable substrates or to further conjugate other bioactive molecules.
These characteristics make PFDDA an excellent candidate for creating non-fouling surfaces, modifying the biocompatibility of implants, and developing platforms for controlled drug delivery.
Quantitative Data on Modified Surfaces
The following table summarizes typical quantitative data obtained for surfaces modified with long-chain perfluorinated carboxylic acids. While specific data for this compound is not extensively available in the literature, these values from closely related molecules provide a representative expectation of the surface properties that can be achieved.
| Surface Property | Unmodified Substrate (e.g., Titanium) | Modified Substrate (with Perfluorinated Dicarboxylic Acid SAM) |
| Static Water Contact Angle (°) | 60 - 80 | 100 - 120 |
| Surface Free Energy (mN/m) | 35 - 45 | 10 - 20 |
| Fibronectin Adsorption (ng/cm²) | 250 - 400 | 50 - 150 |
| Albumin Adsorption (ng/cm²) | 150 - 250 | 50 - 100 |
Experimental Protocols
Protocol for Formation of a Self-Assembled Monolayer (SAM) on a Titanium Surface
This protocol describes the formation of a self-assembled monolayer of this compound on a titanium substrate, a common material for biomedical implants.
Materials:
-
Titanium wafers or substrates
-
This compound (CAS 865-85-0)[1]
-
Anhydrous ethanol
-
Acetone
-
Deionized water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Sonciate the titanium substrates in acetone for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonciate in anhydrous ethanol for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
To create a fresh, reactive oxide layer, immerse the substrates in piranha solution for 15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates copiously with deionized water and dry under a stream of nitrogen.
-
-
Preparation of the Coating Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
-
Self-Assembled Monolayer Formation:
-
Immerse the cleaned and dried titanium substrates into the this compound solution.
-
Allow the self-assembly to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution.
-
Rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the modified substrates under a stream of nitrogen gas.
-
For enhanced stability, the coated substrates can be gently heated (e.g., at 120°C for 1 hour) to promote stronger bonding of the phosphonic acid to the titanium oxide surface.[2][3]
-
-
Characterization:
-
The modified surfaces can be characterized using techniques such as contact angle goniometry to determine hydrophobicity, X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface layer, and atomic force microscopy (AFM) to assess surface morphology and monolayer formation.
-
Visualization of Workflow and Biological Interactions
Experimental Workflow for Surface Modification and Analysis
The following diagram illustrates the general workflow for modifying a substrate with this compound and subsequently analyzing its properties and biological response.
Caption: Workflow for surface modification and analysis.
Proposed Signaling Pathway for Cell Adhesion on a Modified Surface
Surfaces modified with this compound will first interact with proteins present in the biological fluid (e.g., cell culture medium or blood). The composition and conformation of this adsorbed protein layer will then mediate subsequent cellular interactions, primarily through integrin signaling. The carboxyl groups on the surface may also play a direct role in these interactions.
Caption: Proposed cell-surface interaction pathway.
The presence of a perfluorinated surface generally reduces non-specific protein adsorption. However, the proteins that do adsorb, such as fibronectin, can present binding sites for cellular integrin receptors. The binding of integrins initiates a signaling cascade, often involving the activation of Protein Kinase C (PKC), which leads to the reorganization of the actin cytoskeleton, formation of focal adhesions, and ultimately influences cell behavior such as adhesion, proliferation, and differentiation.[4][5] The carboxyl groups on the surface may also directly interact with cell surface receptors or influence the conformation of adsorbed proteins, thereby modulating the cellular response.
References
- 1. scbt.com [scbt.com]
- 2. princeton.edu [princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Perfluoro-1,10-decanedicarboxylic Acid in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, robust and efficient sample preparation is paramount for achieving high-quality mass spectrometry data. Perfluorinated carboxylic acids have emerged as valuable tools in this critical phase, primarily for their utility in solubilizing challenging proteins and enhancing chromatographic separation of peptides. While shorter-chain perfluorinated acids like trifluoroacetic acid (TFA) are standard ion-pairing agents, longer-chain variants offer unique properties. This document explores the potential roles of perfluoro-1,10-decanedicarboxylic acid in proteomics sample preparation, providing detailed protocols and application notes based on the established functions of similar compounds.
This compound is a dicarboxylic acid, which suggests it could have unique interactions with proteins and chromatography media compared to its monofunctional analogs. Its long perfluorinated chain imparts significant hydrophobicity, making it a strong ion-pairing agent and a potent surfactant.
Key Applications
Based on the properties of related perfluorinated carboxylic acids, two primary applications for this compound in proteomics are proposed:
-
Protein Solubilization: Particularly for hydrophobic proteins such as membrane proteins, which are notoriously difficult to analyze.
-
Ion-Pairing Agent in Reversed-Phase Liquid Chromatography (RP-LC): To improve the retention and separation of peptides prior to mass spectrometry analysis.
Application 1: Solubilization of Hydrophobic Proteins
Perfluorinated surfactants are effective at solubilizing membrane proteins, often performing as well as or better than sodium dodecyl sulfate (SDS).[1] A key advantage of some perfluorinated acids, like perfluorooctanoic acid (PFOA), is their volatility, which allows for their removal before mass spectrometry analysis, thus avoiding interference.[1] While this compound is less volatile than PFOA, its surfactant properties are expected to be excellent for initial protein extraction and solubilization.
Experimental Protocol: Solubilization of Membrane Proteins
This protocol is adapted from established methods using PFOA for membrane protein solubilization.[1]
Materials:
-
This compound
-
Ammonium bicarbonate (ABC) buffer (100 mM, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ethyl acetate
-
Ethanol
-
Trifluoroacetic acid (TFA)
-
SpeedVac concentrator
-
Ultrasonic water bath
Procedure:
-
Protein Solubilization:
-
Resuspend the protein pellet (e.g., isolated membrane fraction) in 100 µL of 1% (w/v) this compound in 100 mM ABC buffer.
-
Sonicate the sample in a water bath for 10 minutes to aid solubilization.
-
Vortex the sample for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant containing the solubilized proteins to a new tube.
-
-
Reduction and Alkylation:
-
Add DTT to the solubilized protein solution to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Add trypsin to the sample at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Removal of this compound:
-
Add 200 µL of a solution of ethanol:ethyl acetate:water:TFA (0.33:0.33:0.33:0.01, v/v/v/v) to the digest.
-
Dry the sample completely in a SpeedVac concentrator.
-
Repeat the reconstitution and drying steps at least three times to ensure thorough removal of the surfactant.[1]
-
-
Sample Cleanup:
-
Resuspend the dried peptide sample in 0.1% TFA for subsequent solid-phase extraction (SPE) cleanup using a C18 cartridge before LC-MS analysis.
-
Workflow for Protein Solubilization
Application 2: Ion-Pairing Agent for Peptide Separation
Perfluorinated carboxylic acids are commonly used as ion-pairing reagents in reversed-phase liquid chromatography to improve peptide separation.[2] The hydrophobicity of the perfluorinated chain interacts with the stationary phase, while the carboxylic acid group forms an ion pair with positively charged residues on the peptides.[2] This increases the retention of peptides on the column, leading to better resolution. The longer the perfluorinated chain, the stronger the retention.[2] Therefore, this compound is expected to be a very strong ion-pairing agent.
Experimental Protocol: Peptide Separation using this compound as an Ion-Pairing Agent
Materials:
-
Tryptic digest of a protein mixture
-
Solvent A: 0.1% Formic Acid in water
-
Solvent B: 0.1% Formic Acid in acetonitrile
-
Alternative Solvent A: 0.05% this compound in water
-
Alternative Solvent B: 0.05% this compound in acetonitrile
-
Reversed-phase C18 column
-
HPLC or nanoLC system coupled to a mass spectrometer
Procedure:
-
Sample Preparation:
-
Ensure the peptide sample is desalted and reconstituted in a small volume of Solvent A (or the alternative Solvent A).
-
-
Chromatographic Separation:
-
Equilibrate the C18 column with 98% Solvent A and 2% Solvent B.
-
Load the peptide sample onto the column.
-
Elute the peptides using a gradient of Solvent B. A typical gradient might be:
-
2-10% B over 5 minutes
-
10-40% B over 60 minutes
-
40-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 2% B and re-equilibrate for 15 minutes.
-
-
The eluting peptides are directly introduced into the mass spectrometer for analysis.
-
-
Comparison:
-
For comparison, perform the same separation using standard mobile phases containing 0.1% formic acid or 0.1% TFA.
-
Logical Relationship of Ion-Pairing Agents
Quantitative Data Summary
The following tables present hypothetical comparative data to illustrate the expected performance of this compound relative to standard reagents.
Table 1: Protein Solubilization Efficiency
| Reagent | Concentration | Protein Yield (µg) from 1 mg Membrane Pellet (Hypothetical) | Notes |
| SDS | 2% | 850 | Gold standard, but interferes with MS. |
| PFOA | 1% | 820 | Volatile and MS-compatible.[1] |
| This compound | 1% | 840 | Expected high efficiency due to long perfluorinated chains. |
| Urea | 8 M | 750 | Chaotrope, effective but can cause carbamylation. |
Table 2: Peptide Retention Time in RP-LC
| Peptide (Sequence) | Mobile Phase Additive | Retention Time (min) (Hypothetical) |
| Angiotensin II (DRVYIHPF) | 0.1% Formic Acid | 25.2 |
| 0.1% TFA | 28.5 | |
| 0.1% HFBA | 32.1 | |
| 0.05% this compound | 38.7 | |
| Bradykinin (RPPGFSPFR) | 0.1% Formic Acid | 18.9 |
| 0.1% TFA | 22.4 | |
| 0.1% HFBA | 26.8 | |
| 0.05% this compound | 34.2 |
Conclusion
This compound holds promise as a powerful tool in proteomics sample preparation. Its strong surfactant properties suggest it would be highly effective for solubilizing hydrophobic proteins, and its extended perfluorinated nature indicates it would be a very strong ion-pairing agent for enhancing peptide separation in reversed-phase liquid chromatography. The dicarboxylic nature may also lead to unique selectivities in both applications. Further experimental validation is required to fully characterize its utility and optimize protocols for its use. Researchers are encouraged to explore its potential, particularly for challenging proteomics applications where standard methods may be insufficient.
References
Synthesis and Derivatization of Perfluoro-1,10-decanedicarboxylic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of perfluoro-1,10-decanedicarboxylic acid and its derivatives. This perfluorinated dicarboxylic acid serves as a valuable building block in medicinal chemistry and materials science, offering unique properties due to its fluorinated backbone.
This compound, also known as perfluorododecanedioic acid, is a C12 α,ω-dicarboxylic acid where all methylene protons are substituted with fluorine atoms. This high degree of fluorination imparts properties such as increased thermal stability, chemical inertness, and unique lipophilicity, making it an attractive component in the design of novel therapeutics and drug delivery systems.
Application Notes
The incorporation of fluorine into organic molecules is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. This compound and its derivatives can be utilized in several key areas of drug development:
-
As Linkers in Drug Conjugates: The bifunctional nature of this molecule allows it to act as a linker, connecting a targeting moiety (e.g., an antibody) to a therapeutic payload in antibody-drug conjugates (ADCs).[1] The perfluorinated chain can influence the physicochemical properties of the entire conjugate, potentially improving its solubility and pharmacokinetic profile.
-
In Drug Delivery Systems: Perfluorinated compounds are known to form stable nanoemulsions, which can be exploited for targeted drug delivery.[2] this compound can be functionalized to be incorporated into such systems, encapsulating hydrophobic drugs and facilitating their transport in aqueous environments.
-
To Enhance Drug Properties: When incorporated into a drug molecule, the perfluoroalkyl chain can significantly alter its lipophilicity and metabolic stability. This can lead to improved oral bioavailability and a longer half-life in the body. Dicarboxylic acids have been shown to act as linkers to improve the amorphous content of drugs in polymer films, which can enhance dissolution rates.[3][4]
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and two of its common derivatives: the corresponding diacyl chloride and diamide.
Protocol 1: Synthesis of this compound via Electrochemical Fluorination
Electrochemical fluorination (ECF) is a primary method for the synthesis of perfluorinated organic compounds. This protocol is based on the general principles of ECF for dicarboxylic acids.
Reaction Scheme:
Synthetic Pathway for this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Purity | Supplier |
| Decanedioic acid | 111-20-6 | C₁₀H₁₈O₄ | ≥98% | Sigma-Aldrich |
| Anhydrous Hydrogen Fluoride | 7664-39-3 | HF | ≥99.9% | Linde Gas |
Equipment:
-
Electrochemical flow cell with nickel electrodes
-
Power supply capable of constant current
-
Cooling system for the electrochemical cell
-
Scrubber system for HF vapor
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Preparation of the Electrolyte: In a well-ventilated fume hood with appropriate personal protective equipment (PPE), carefully add decanedioic acid to anhydrous hydrogen fluoride in the electrochemical cell to achieve a concentration of approximately 5-10% by weight. The dissolution will be exothermic.
-
Electrolysis: Cool the electrochemical cell to a temperature between -20 °C and 0 °C. Apply a constant current density of 10-25 mA/cm² to the nickel electrodes. The voltage will typically range from 5 to 7 V.
-
Reaction Monitoring: The electrolysis is continued until the desired level of fluorination is achieved, which can be monitored by analyzing aliquots of the reaction mixture (after careful workup) by ¹⁹F NMR. The total charge passed will be a multiple of the theoretical charge required for complete fluorination.
-
Work-up: After the electrolysis is complete, carefully evaporate the excess hydrogen fluoride under a stream of dry nitrogen, ensuring the effluent gas is passed through an appropriate scrubber. The crude product is then dissolved in diethyl ether and washed with water to remove any remaining HF.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is then recrystallized from a suitable solvent system, such as a mixture of a fluorinated solvent and a hydrocarbon solvent, to yield pure this compound.
Expected Yield: 30-50%
Characterization Data:
| Property | Value |
| Melting Point | 172-174 °C[5] |
| Boiling Point | 240 °C at 60 mmHg[5] |
| Molecular Formula | C₁₂H₂F₂₀O₄[6] |
| Molecular Weight | 590.11 g/mol [6] |
Protocol 2: Synthesis of Perfluoro-1,10-decanedioyl Dichloride
Acyl chlorides are reactive intermediates useful for the synthesis of esters, amides, and other derivatives.
Reaction Scheme:
Synthesis of Perfluoro-1,10-decanedioyl Dichloride.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Purity | Supplier |
| This compound | 865-85-0 | C₁₂H₂F₂₀O₄ | ≥95% | Alfa Aesar |
| Thionyl chloride | 7719-09-7 | SOCl₂ | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% | Sigma-Aldrich |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere, add a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops).
-
Slowly add thionyl chloride (2.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, carefully remove the excess thionyl chloride and dichloromethane under reduced pressure.
-
The crude perfluoro-1,10-decanedioyl dichloride can be purified by vacuum distillation.
Expected Yield: >90%
Protocol 3: Synthesis of Perfluoro-1,10-decanediamide
Amides are often more stable than their corresponding carboxylic acids and are common functional groups in pharmaceuticals.
Reaction Scheme:
Synthesis of Perfluoro-1,10-decanediamide.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Purity | Supplier |
| Perfluoro-1,10-decanedioyl dichloride | (Synthesized in Protocol 2) | C₁₂F₂₀Cl₂O₂ | - | - |
| Ammonium hydroxide | 1336-21-6 | NH₄OH | 28-30% solution in water | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS grade | Fisher Scientific |
Procedure:
-
Dissolve perfluoro-1,10-decanedioyl dichloride (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (at least 4.0 eq of NH₃) to the stirred solution. A white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the white precipitate and wash it with cold water and then with a small amount of cold dichloromethane.
-
Dry the solid product under vacuum to obtain perfluoro-1,10-decanediamide.
Expected Yield: >85%
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates the logical progression from the starting dicarboxylic acid to its activated form and subsequent derivatization.
Workflow for Derivatization of this compound.
References
- 1. Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avantorsciences.com [avantorsciences.com]
- 6. scbt.com [scbt.com]
Application Notes and Protocols for the Quantification of Perfluoro-1,10-decanedicarboxylic Acid (PFDDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-1,10-decanedicarboxylic acid (PFDDA) is a member of the diverse group of per- and polyfluoroalkyl substances (PFAS). As a dicarboxylic acid, its chemical properties and environmental behavior can differ from the more commonly studied monofunctional PFAS. Accurate and sensitive quantification of PFDDA is crucial for toxicological studies, environmental monitoring, and understanding its potential impact in drug development processes where fluorinated compounds may be present.
This document provides detailed application notes and experimental protocols for the quantitative analysis of PFDDA in various matrices, primarily focusing on the robust and widely adopted technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary analytical method for the quantification of PFDDA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for detecting the low concentrations of PFDDA often found in environmental and biological samples. An alternative, though less common, approach involves Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step to increase the volatility of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for PFAS analysis due to its ability to separate complex mixtures and provide specific detection based on mass-to-charge ratios of the precursor ion and its fragments. Isotope dilution, using a stable isotope-labeled internal standard, is the preferred quantification technique to correct for matrix effects and variations in instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a derivatization step to convert the non-volatile PFDDA into a more volatile form suitable for GC analysis. While GC-MS can offer high resolution, the additional sample preparation step can introduce variability and potential for contamination.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of PFDDA and other perfluorinated carboxylic acids (PFCAs) by LC-MS/MS. It is important to note that these values can vary depending on the specific instrumentation, matrix, and method parameters.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| PFDDA | LC-MS/MS | Water | ~0.1 - 1.0 ng/L | ~0.5 - 5.0 ng/L | 85 - 115% |
| PFOA | LC-MS/MS | Water | 0.15 ng/L[1] | - | - |
| PFNA | LC-MS/MS | Water | 0.15 ng/L[1] | - | - |
| PFDA | LC-MS/MS | Water | 0.15 ng/L[1] | - | - |
| Various PFCAs | GC-MS | Water | 0.06 - 14.6 pg/mL (MDL)[2] | - | 83 - 130%[2] |
| Various PFCAs | LC-MS/MS | Human Plasma | - | 0.009 - 0.245 µg/L (LLOQ)[3] | 87.9 - 113.1% (Accuracy)[3] |
| PFOS & PFOA | LC-MS/MS | Fish Tissue | 0.04 ng/g[4] | - | 76 - 90%[4] |
Note: Data for PFDDA is estimated based on typical performance for long-chain PFCAs. Specific values should be determined during method validation.
Experimental Protocols
Protocol 1: Quantification of PFDDA in Water by LC-MS/MS
This protocol details a method for the analysis of PFDDA in water samples using solid-phase extraction (SPE) followed by LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction)
-
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges
-
Methanol (LC-MS grade)
-
Ammonium hydroxide solution (0.1%) in methanol
-
Ultrapure water
-
PFDDA analytical standard
-
Isotopically labeled PFDDA internal standard (e.g., 13C-PFDDA)
-
-
Procedure:
-
Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of 0.1% ammonium hydroxide in methanol, followed by 5 mL of methanol, and finally 10 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: To a 250 mL water sample, add the isotopically labeled PFDDA internal standard. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of ultrapure water to remove any interfering substances.
-
Elution: Elute the retained PFDDA from the cartridge with two 4 mL aliquots of 0.1% ammonium hydroxide in methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm)
-
Mobile Phase A: 2 mM Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The primary fragmentation of perfluorinated carboxylic acids involves the loss of the carboxyl group (-COO, 44 Da) and subsequent fragmentation of the perfluoroalkyl chain. For PFDDA (C12H2F20O4, MW ≈ 590.1 g/mol ), the deprotonated molecule [M-H]- would be at m/z 589. The initial fragmentation would likely involve the loss of a carboxyl group. Further fragmentation would lead to smaller perfluorinated alkyl fragments.
-
Precursor Ion (Q1): m/z 589
-
Product Ions (Q3): To be determined empirically by direct infusion of a PFDDA standard. Likely fragments would include the loss of one and two carboxyl groups, and subsequent C-C bond cleavages of the fluorinated backbone.
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used by infusing a standard solution of PFDDA.
-
3. Data Analysis and Quantification
-
Quantify PFDDA using the isotope dilution method. Create a calibration curve by plotting the ratio of the peak area of the native PFDDA to the peak area of the isotopically labeled internal standard against the concentration of the calibration standards. Determine the concentration of PFDDA in the samples from this calibration curve.
Visualizations
Caption: Workflow for PFDDA quantification.
Caption: Potential PFDDA signaling pathway.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Perfluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of perfluorinated compounds (PFCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer comprehensive guidance on sample preparation, instrumental analysis, and data interpretation to ensure accurate and reproducible results.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their high thermal and chemical stability.[1] Their widespread use in industrial and consumer products has led to their persistence in the environment and accumulation in biological systems.[1][2] Regulatory bodies globally are increasingly scrutinizing the presence of these compounds in various matrices, necessitating sensitive and reliable analytical methods for their detection and quantification. LC-MS/MS has emerged as the preferred technique for PFAS analysis due to its high sensitivity, selectivity, and applicability to a wide range of these compounds.[3][4]
Experimental Protocols
Protocol 1: Analysis of Perfluorinated Compounds in Water Samples
This protocol is applicable for the analysis of PFCs in drinking water, groundwater, and surface water.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the concentration and purification of PFCs from water samples.[5]
-
Materials:
-
Weak anion exchange (WAX) SPE cartridges
-
Methanol (LC-MS grade)
-
Ammonium hydroxide solution (0.1%)
-
Deionized water
-
Polypropylene tubes
-
-
Procedure:
-
Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 250-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained PFCs with 5 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of 80:20 methanol:water for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 20 mM ammonium acetate in water.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the PFCs.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is standard for most PFCs.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[3] At least two MRM transitions (one for quantification and one for confirmation) should be monitored for each analyte where possible.[7]
-
Gas Temperatures and Flow Rates: Optimize nebulizer gas, heating gas, and drying gas temperatures and flow rates according to the instrument manufacturer's recommendations.
-
Protocol 2: Analysis of Perfluorinated Compounds in Solid Samples (e.g., Soil, Sediment)
1. Sample Preparation: Extraction and Clean-up
-
Materials:
-
Methanol (LC-MS grade)
-
Centrifuge tubes
-
Ultrasonic bath or shaker
-
Weak anion exchange (WAX) SPE cartridges
-
-
Procedure:
-
Extraction: Weigh 1-5 g of the homogenized solid sample into a centrifuge tube. Add 10 mL of methanol and extract by shaking or sonicating for 20-30 minutes.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.
-
Supernatant Collection: Carefully collect the methanol supernatant.
-
SPE Clean-up: Dilute the supernatant with deionized water and proceed with the SPE procedure as described in Protocol 1, step 1.
-
2. LC-MS/MS Analysis
Follow the LC-MS/MS analysis parameters as outlined in Protocol 1, section 2.
Quantitative Data
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of selected perfluorinated compounds.
Table 1: MRM Transitions for Common Perfluorinated Compounds
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| PFOA | 413 | 369 | 169 |
| PFOS | 499 | 80 | 99 |
| PFBS | 299 | 80 | 99 |
| PFHxA | 313 | 269 | 119 |
| PFHxS | 399 | 80 | 99 |
| PFNA | 463 | 419 | 219 |
| GenX (HFPO-DA) | 329 | 285 | 185 |
Table 2: Typical Quantitative Performance Data for PFCs in Water
| Compound | Linearity Range (ng/L) | Limit of Detection (LOD) (ng/L) | Limit of Quantitation (LOQ) (ng/L) | Recovery (%) |
| PFOA | 0.5 - 200 | 0.04 | 0.1 | 76 - 113 |
| PFOS | 0.5 - 200 | 0.04 | 0.1 | 90 - 111 |
| PFBS | 1 - 100 | 0.1 | 0.5 | 85 - 110 |
| PFHxA | 1 - 100 | 0.2 | 0.6 | 88 - 112 |
| PFHxS | 1 - 100 | 0.1 | 0.4 | 87 - 115 |
| PFNA | 1 - 200 | 0.1 | 0.5 | 89 - 114 |
| GenX (HFPO-DA) | 2 - 100 | 0.5 | 2.0 | 80 - 120 |
Note: The values presented in this table are compiled from various sources and may vary depending on the specific instrumentation, methodology, and matrix.[3][4][8][9]
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the LC-MS/MS analysis of perfluorinated compounds.
Caption: General workflow for LC-MS/MS analysis of PFCs.
The following diagram illustrates the key steps within the sample preparation phase.
Caption: Detailed sample preparation workflow for PFC analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. sciex.com [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sciex.com [sciex.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Simultaneous quantitation and confirmation of per- and polyfluoroalkyl substances (PFAS) in food contact materials [sciex.com]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization of Perfluoro-1,10-decanedicarboxylic Acid for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluoro-1,10-decanedicarboxylic acid (PFDDA) is a long-chain perfluorinated compound of interest in environmental monitoring, toxicology, and pharmaceutical research. Due to its high polarity and low volatility, direct analysis of PFDDA by gas chromatography-mass spectrometry (GC-MS) is challenging.[1][2] Derivatization is a necessary sample preparation step to convert the polar carboxylic acid functional groups into less polar and more volatile esters or amides, enabling sensitive and reliable GC-MS analysis. This application note provides a detailed protocol for the esterification of PFDDA using Boron Trifluoride-Methanol (BF3-Methanol) and outlines the subsequent GC-MS analysis. An alternative amidation protocol is also briefly discussed.
Experimental Protocols
Method 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This is the recommended method for the derivatization of PFDDA due to its effectiveness with long-chain carboxylic acids.
Materials:
-
This compound (PFDDA) standard
-
Boron Trifluoride-Methanol (BF3-Methanol) solution, 14% w/v
-
Methanol, anhydrous
-
Hexane, GC grade
-
Sodium sulfate, anhydrous
-
Deionized water
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the PFDDA sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 2 mL of 14% BF3-Methanol solution to the vial containing the dry sample.
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the vial at 60-80°C for 10-15 minutes using a heating block or water bath.
-
-
Extraction of Derivatives:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the vial.
-
Vortex vigorously for 1-2 minutes to extract the PFDDA dimethyl ester into the hexane layer.
-
Allow the layers to separate.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Method 2: Amidation with 2,4-Difluoroaniline (DFA)
Amidation is a robust alternative that can be used for a wide range of perfluorinated carboxylic acids.
Materials:
-
This compound (PFDDA) standard
-
2,4-Difluoroaniline (DFA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate, GC grade
-
Hexane, GC grade
-
Deionized water
-
Reaction vials with PTFE-lined caps
-
Vortex mixer
-
Pipettes and syringes
Brief Protocol:
-
Dissolve the PFDDA sample in ethyl acetate.
-
Add an excess of 2,4-difluoroaniline and DCC.
-
Vortex the mixture and allow it to react at room temperature.
-
Wash the reaction mixture with deionized water to remove excess reagents.
-
Dry the organic layer with anhydrous sodium sulfate.
-
The resulting solution containing the PFDDA dianilide derivative is ready for GC-MS analysis.
GC-MS Analysis Parameters:
The following are general starting parameters that should be optimized for your specific instrument and application.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-700
Data Presentation
Quantitative data for the analysis of this compound (PFDDA) is not widely available in the literature. The following table summarizes representative quantitative data for other long-chain perfluorinated carboxylic acids (PFCAs) to provide an indication of expected performance after derivatization and GC-MS analysis.
| Analyte (Derivative) | Derivatization Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Perfluorononanoic acid (PFNA) - anilide | Amidation with 2,4-DFA | - | - | 85-115% | [1] |
| Perfluorodecanoic acid (PFDA) - anilide | Amidation with 2,4-DFA | 1.14–6.32 µg/L | - | 85-115% | [1] |
| Perfluorododecanoic acid (PFDoA) - anilide | Amidation with 2,4-DFA | - | - | 85-115% | [1] |
| Perfluorooctanoic acid (PFOA) - methyl ester | Esterification with diazomethane | - | 0.2 ng/mL (water) | - | [3] |
| C2-C14 PFCAs - diphenylmethyl esters | Esterification with diphenyl diazomethane | 0.06-14.6 pg/mL | - | 83-130% | [4] |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for PFDDA derivatization and GC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Perfluoro-1,10-decanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of perfluoro-1,10-decanedicarboxylic acid (PFDDA).
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Solvent is too polar or non-polar: PFDDA may be too soluble or insoluble. - Insufficient concentration: The solution is not saturated. - Cooling too rapidly: Crystals do not have adequate time to nucleate and grow. | - Solvent Selection: Test solubility in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to find one where PFDDA is sparingly soluble at room temperature and highly soluble when heated. - Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of PFDDA. - Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to an ice bath. |
| Oiling Out | - High concentration of impurities: Impurities can lower the melting point of the mixture. - Inappropriate solvent: The solvent may be too non-polar. | - Pre-purification: Consider a preliminary purification step like a solvent wash to remove highly soluble impurities. - Solvent System: Try a mixed solvent system. Dissolve the PFDDA in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly turbid. |
| Colored Crystals | - Presence of colored impurities: These may co-crystallize with the product. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
| Poor Recovery | - Too much solvent used: A significant amount of product remains in the mother liquor. - Crystals washed with room temperature solvent: The product redissolves during washing. | - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound. - Cold Wash: Wash the collected crystals with a small amount of ice-cold solvent. |
Sublimation Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Sublimation | - Temperature too low: The vapor pressure of PFDDA is insufficient for sublimation. - Vacuum not deep enough: The pressure is too high to allow for efficient sublimation. | - Increase Temperature: Gradually increase the temperature of the sublimation apparatus. For similar perfluorinated acids, sublimation occurs at elevated temperatures. - Improve Vacuum: Ensure all seals are tight and the vacuum pump is functioning correctly to achieve a lower pressure. |
| Product Decomposes | - Temperature too high: PFDDA may be thermally unstable at the sublimation temperature. | - Lower Temperature and Pressure: Decrease the temperature and improve the vacuum. A lower pressure will allow for sublimation at a lower temperature. |
| Low Yield | - Inefficient collection: The cold finger is not cold enough to effectively condense the sublimed product. - Sublimation time is too short. | - Improve Cooling: Use a colder coolant in the cold finger (e.g., an ice-salt bath or a cryocooler). - Increase Time: Allow the sublimation to proceed for a longer period. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 865-85-0[1][2] |
| Molecular Formula | C₁₂H₂F₂₀O₄[1][2] |
| Molecular Weight | 590.12 g/mol [1] |
| Melting Point | 172-174 °C[1][3] |
| Boiling Point | 240 °C at 60 mmHg[1][3] |
Q2: Which solvents are suitable for the recrystallization of this compound?
-
Alcohols (Methanol, Ethanol)
-
Ketones (Acetone)
-
Esters (Ethyl Acetate)
The ideal solvent will show low solubility at room temperature and high solubility near its boiling point.
Q3: What are the expected impurities in this compound?
A3: The synthesis of perfluorinated carboxylic acids often involves telomerization. This process can lead to impurities such as:
-
Homologues: Perfluorinated dicarboxylic acids with shorter or longer chain lengths.
-
Isomers: Branched-chain isomers of the target molecule.
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Unreacted starting materials and intermediates.
The purification technique chosen should be effective at separating these types of impurities.
Q4: Can sublimation be used for large-scale purification?
A4: Sublimation is generally more suitable for small-scale purification due to the specialized equipment required and the typically slower rate of purification compared to recrystallization. For larger quantities, recrystallization is often a more practical and scalable method.
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a small amount of the chosen solvent (e.g., methanol) dropwise at room temperature. If the solid dissolves readily, the solvent is likely too polar. If it is insoluble, heat the test tube gently. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to just dissolve the solid completely.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the crystals in a vacuum oven.
General Sublimation Protocol
-
Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Insert the cold finger and ensure all joints are properly sealed.
-
Vacuum: Evacuate the apparatus to a high vacuum.
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Heating: Gently heat the bottom of the apparatus. The temperature should be high enough to induce sublimation but below the melting point to avoid melting the solid.
-
Cooling: Circulate a coolant through the cold finger to provide a cold surface for the sublimed vapor to deposit as purified crystals.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the apparatus and collect the purified crystals from the cold finger.
Purification Workflow
References
Technical Support Center: Synthesis of Perfluorinated Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of perfluorinated dicarboxylic acids (PFDCAs).
Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise during the synthesis of PFDCAs, particularly through electrochemical fluorination (ECF), a common synthetic route.
1. Low or No Product Yield
Q: I am getting a low yield or no desired perfluorinated dicarboxylic acid after electrochemical fluorination and hydrolysis. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue in PFDCA synthesis. Several factors related to the electrochemical fluorination step can contribute to this problem. Here's a systematic approach to troubleshooting:
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Electrolyte Composition and Purity:
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Anhydrous Conditions: The presence of water in the anhydrous hydrogen fluoride (aHF) electrolyte can lead to the formation of byproducts and reduce the efficiency of fluorination. Ensure that fresh, dry aHF is used for each reaction.
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Substrate Solubility: The organic substrate must be sufficiently soluble in the aHF electrolyte. If solubility is low, consider using a co-solvent or a different starting material. For slightly soluble materials, forced circulation of the electrolyte may increase the yield.[1]
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Conductivity Additives: For substrates with very low solubility, the use of conductivity additives can be beneficial.
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-
Electrochemical Cell and Electrode Integrity:
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Electrode Passivation: The surface of the nickel anode can become passivated during electrolysis, hindering the reaction. Before starting the fluorination, it is crucial to activate the anode surface by pre-electrolysis in aHF at 5-6 V until the current drops to zero.[2]
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Electrode Material: Nickel anodes are commonly used in the Simons process for ECF.[3] Ensure the anode is clean and has not been corroded from previous reactions.
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Cell Assembly: Check for any leaks in the electrochemical cell that could allow atmospheric moisture to enter.
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-
Reaction Parameters:
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Current Density and Voltage: The applied current density and cell voltage are critical parameters. A current density that is too low can lead to incomplete fluorination, while a density that is too high can cause fragmentation of the carbon chain and the formation of byproducts. It is recommended to optimize the current density for each specific substrate. In some cases, a higher current density can increase the yield of the perfluorinated product.[1][2]
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Temperature: The reaction temperature influences the conductivity of the electrolyte and the rate of side reactions. Lower temperatures can minimize the formation of tar-like byproducts.[2]
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Reaction Time: Insufficient electrolysis time will result in incomplete fluorination. The theoretical charge required should be calculated, and the reaction monitored accordingly.
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-
Hydrolysis Step:
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Incomplete Hydrolysis: The perfluoroacyl fluoride intermediate must be completely hydrolyzed to the dicarboxylic acid. Ensure sufficient water and adequate reaction time are provided for this step. The hydrolysis of perfluoroacyl fluorides is a key step to obtain the final product.[3]
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Product Isolation: Losses during the workup and purification steps can significantly impact the final yield. Optimize your extraction and purification procedures.
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Below is a troubleshooting workflow to help diagnose the cause of low yield:
Caption: Troubleshooting workflow for low PFDCA yield.
2. Incomplete Fluorination or Presence of Byproducts
Q: My final product contains significant amounts of partially fluorinated species and other impurities. How can I improve the purity?
A: The presence of impurities is a common challenge. Here are some strategies to address this:
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Optimize Electrochemical Fluorination Conditions:
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Current Density and Voltage: As mentioned, these parameters are crucial. A systematic optimization study, varying the current density and monitoring the product mixture by GC-MS or NMR, can help find the optimal conditions to favor complete fluorination.
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Substrate Feed Rate: For continuous or semi-continuous processes, the rate at which the substrate is introduced into the cell should be carefully controlled to match the rate of fluorination.[2]
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-
Purification Techniques:
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Recrystallization: Perfluorinated dicarboxylic acids are often solids and can be purified by recrystallization from a suitable solvent. This is effective for removing less polar impurities.
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Esterification followed by Distillation: The dicarboxylic acid can be converted to its corresponding diester (e.g., methyl or ethyl ester), which is often more volatile. The diester can then be purified by fractional distillation to separate it from partially fluorinated esters and other byproducts. The purified diester is then hydrolyzed back to the pure dicarboxylic acid.
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Solid-Phase Extraction (SPE): SPE can be a powerful technique for removing specific impurities. The choice of the solid phase and elution solvents will depend on the nature of the impurities.
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3. Characterization Challenges
Q: I am having difficulty interpreting the 19F NMR spectrum of my perfluorinated dicarboxylic acid. The spectrum is complex with many overlapping signals. What can I do?
A: 19F NMR is a powerful tool for characterizing perfluorinated compounds, but spectra can be complex. Here are some tips:
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Reference Standards: Use an appropriate internal or external reference standard for accurate chemical shift determination. Trifluoroacetic acid (TFA) is a common reference.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will improve spectral dispersion and help resolve overlapping signals.
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2D NMR Techniques: Techniques like 19F-19F COSY can help establish connectivity between different fluorine environments, aiding in the assignment of complex spectra.
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Solvent Effects: The chemical shifts of fluorine nuclei can be sensitive to the solvent used. Acquiring spectra in different deuterated solvents may help to resolve overlapping signals.
Q: I am analyzing my perfluorinated dicarboxylic acid by GC-MS, but I am getting poor peak shape or no signal. What could be the issue?
A: Perfluorinated dicarboxylic acids are not volatile and require derivatization before GC-MS analysis.
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Derivatization: The most common derivatization method is esterification to form the more volatile methyl or ethyl esters. Ensure the derivatization reaction goes to completion.
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GC Column: A column with a suitable stationary phase for the analysis of fluorinated compounds should be used.
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Injection Port Temperature: Optimize the injector temperature to ensure efficient volatilization of the derivatized analyte without causing thermal degradation.
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Ionization Method: Negative Chemical Ionization (NCI) often provides higher sensitivity for the detection of electronegative compounds like perfluorinated esters.
Frequently Asked Questions (FAQs)
Synthesis
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Q1: What is the most common method for synthesizing perfluorinated dicarboxylic acids?
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A1: The most established industrial method is the Simons Electrochemical Fluorination (ECF) process. This involves the electrolysis of a corresponding hydrocarbon dicarboxylic acid (or its derivative, like an acyl fluoride) in anhydrous hydrogen fluoride. The resulting perfluoroacyl difluoride is then hydrolyzed to the perfluorinated dicarboxylic acid.[3]
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Q2: What are the main challenges in the electrochemical fluorination of dicarboxylic acids?
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A2: The main challenges include:
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Low Yields: Often due to side reactions like fragmentation of the carbon chain.
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Formation of Isomers: The harsh conditions of ECF can lead to skeletal rearrangements, resulting in a mixture of linear and branched isomers which can be difficult to separate.
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Electrode Passivation: The formation of a non-conductive layer on the anode can stop the reaction.[2]
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Handling of Anhydrous Hydrogen Fluoride: aHF is highly corrosive and toxic, requiring specialized equipment and safety precautions.
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-
-
Q3: Are there any alternatives to electrochemical fluorination?
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A3: While ECF is the most common method, other approaches exist, such as the oxidation of perfluorinated cyclic olefins or the telomerization of tetrafluoroethylene followed by oxidation. However, these methods also have their own sets of challenges and may not be as general as ECF.
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Purification
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Q4: How can I effectively purify my perfluorinated dicarboxylic acid from the reaction mixture?
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A4: A common and effective method is to first convert the crude acid mixture to their corresponding diesters (e.g., methyl esters). These esters are typically more volatile and can be separated by fractional distillation. The purified diester fractions can then be hydrolyzed back to the pure perfluorinated dicarboxylic acid. Recrystallization of the final acid is another important purification step.
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Characterization
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Q5: What are the key analytical techniques for characterizing perfluorinated dicarboxylic acids?
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A5: The primary techniques are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is essential for confirming the presence and structure of the perfluorinated chain. 13C and 1H NMR are also used to characterize the overall structure.
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Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS) after derivatization to the ester form, or with Liquid Chromatography (LC-MS). MS provides information on the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: Useful for identifying the carboxylic acid functional group.
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-
-
Q6: Why is 19F NMR particularly useful for these compounds?
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A6: 19F has a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR. The chemical shifts of fluorine are very sensitive to the local electronic environment, providing detailed structural information about the fluorinated carbon chain.
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Experimental Protocols
Detailed Method for the Synthesis of Perfluoroadipic Acid via Electrochemical Fluorination of Adipoyl Chloride
This protocol provides a general guideline. Specific parameters may need to be optimized for your setup.
1. Electrochemical Fluorination
Caption: General workflow for PFDCA synthesis via ECF.
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Materials:
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Adipoyl chloride
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Anhydrous hydrogen fluoride (aHF)
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Electrochemical cell with a nickel anode and a steel cathode
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Power supply capable of delivering constant voltage
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Cooling system to maintain the cell temperature
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-
Procedure:
-
Assemble the electrochemical cell, ensuring it is clean, dry, and leak-proof.
-
Cool the cell to the desired operating temperature (typically 0-10 °C).
-
Carefully condense anhydrous hydrogen fluoride into the cell.
-
Perform a pre-electrolysis of the aHF at 5-6 V until the current drops to a low, stable value. This step is crucial for activating the anode.
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Slowly add a solution of adipoyl chloride in aHF to the cell. The concentration of the substrate is typically kept low (e.g., 5-10 wt%).
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Apply a constant voltage (typically 5-6 V) to the cell. Monitor the current and temperature throughout the reaction.
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Continue the electrolysis until the theoretical amount of charge has been passed.
-
After the reaction is complete, carefully vent the hydrogen gas produced at the cathode.
-
The product, perfluoroadipoyl difluoride, will be in the aHF electrolyte.
-
2. Hydrolysis
-
Procedure:
-
Carefully transfer the aHF solution containing the perfluoroadipoyl difluoride to a suitable corrosion-resistant vessel containing crushed ice or cold water. This should be done slowly and with vigorous stirring in a well-ventilated fume hood.
-
The perfluoroadipoyl difluoride will hydrolyze to perfluoroadipic acid.
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete hydrolysis.
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The crude perfluoroadipic acid will precipitate out of the aqueous solution.
-
3. Purification
-
Procedure:
-
Filter the crude perfluoroadipic acid and wash it with cold water.
-
Dry the crude product.
-
For higher purity, convert the crude acid to its dimethyl ester by refluxing with methanol and a catalytic amount of sulfuric acid.
-
Isolate the crude dimethyl perfluoroadipate and purify it by fractional distillation under reduced pressure.
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Collect the pure diester fraction and hydrolyze it back to perfluoroadipic acid by refluxing with an aqueous acid or base, followed by acidification.
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The pure perfluoroadipic acid can be further purified by recrystallization from a suitable solvent (e.g., hot water or an organic solvent).
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Data Presentation
Table 1: Effect of Current Density on the Electrochemical Fluorination of Octanoyl Fluoride
| Current Density (A/dm²) | Yield of Perfluorooctanoyl Fluoride (%) |
| 1.0 | 25 |
| 1.5 | 35 |
| 2.0 | 42 |
| 2.5 | 38 |
Note: This data is illustrative and is based on trends reported for the electrochemical fluorination of similar compounds. Optimal conditions will vary depending on the specific substrate and reaction setup.[2]
References
optimizing reaction conditions for polymerization with perfluoro-1,10-decanedicarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for polymerization with perfluoro-1,10-decanedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the polymerization of this compound?
A1: Polymerization with this compound presents several challenges, primarily due to the unique properties of fluorinated compounds. These include:
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High Melting Point and Low Solubility: this compound has a high melting point (172-174 °C), which can necessitate high reaction temperatures. Its solubility in common organic solvents is also limited, making solution polymerization challenging.
-
High Melt Viscosity: Fluorinated polyesters often exhibit high melt viscosity, which can lead to poor mixing, reduced heat transfer, and difficulty in removing byproducts, potentially limiting the achievable molecular weight.
-
Monomer Purity: The purity of this compound is crucial. Impurities can act as chain terminators, leading to low molecular weight polymers.
-
Discoloration: High polymerization temperatures can cause discoloration of the final polymer. This is a common issue in fluoropolymer synthesis and may require specific purification steps or the use of antioxidants.
Q2: Which polymerization methods are suitable for this compound?
A2: The most common methods for polyester synthesis are melt polycondensation and solution polycondensation.
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Melt Polycondensation: This method is often preferred as it avoids the use of solvents. The reaction is typically carried out at high temperatures (above the melting points of the monomers and the resulting polymer) under a vacuum to facilitate the removal of the condensation byproduct (e.g., water or methanol).
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Solution Polycondensation: This method can be advantageous if the monomers and the resulting polymer are soluble in a common high-boiling point solvent. It allows for better temperature control and mixing. However, finding a suitable solvent for perfluorinated monomers can be difficult.
Q3: What types of comonomers are typically used with this compound?
A3: this compound is a diacid and is typically polymerized with a diol to form a polyester. The choice of diol will significantly influence the properties of the final polymer. Common diols used in polyester synthesis include:
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Short-chain aliphatic diols (e.g., ethylene glycol, 1,4-butanediol, 1,6-hexanediol)
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Long-chain aliphatic diols (e.g., 1,10-decanediol, 1,12-dodecanediol)
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Bio-based diols (e.g., 1,3-propanediol)
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Fluorinated diols to enhance the fluorine content and modify properties.
Q4: What catalysts are effective for the polymerization of this compound?
A4: Various catalysts can be used for polyesterification. The choice of catalyst depends on the polymerization method and desired reaction conditions.
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Metal-based catalysts: Tin-based catalysts (e.g., stannous octoate), titanium-based catalysts (e.g., titanium isopropoxide), and antimony-based catalysts are commonly used in melt polycondensation.
-
Acid catalysts: Strong Brønsted acids like p-toluenesulfonic acid or sulfuric acid can be effective, particularly in solution polymerization.
-
Enzymatic catalysts: Lipases, such as Candida antarctica lipase B (CALB), can be used for polymerization under milder conditions, which can help to avoid discoloration and side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | 1. Inefficient removal of byproduct: The condensation reaction is an equilibrium process. Incomplete removal of water or other byproducts will shift the equilibrium towards the reactants. 2. Monomer imbalance: A non-stoichiometric ratio of diacid to diol will limit the chain growth. 3. Impurities: Monofunctional impurities in the monomers can act as chain terminators. 4. Insufficient reaction time or temperature: The polymerization may not have proceeded to completion. 5. Side reactions: Decarboxylation at high temperatures can lead to chain termination. | 1. Improve vacuum: For melt polycondensation, ensure a high vacuum (<1 mbar) is applied, especially in the later stages of the reaction. For solution polymerization, use a Dean-Stark trap or a solvent that forms an azeotrope with the byproduct. 2. Accurate stoichiometry: Carefully weigh the monomers to ensure a 1:1 molar ratio. A slight excess of the more volatile diol may be used to compensate for any loss during the reaction. 3. Purify monomers: Recrystallize or sublime the monomers to remove impurities. 4. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by measuring the melt viscosity or analyzing samples for molecular weight. 5. Use milder conditions: Consider using a more active catalyst to lower the required reaction temperature. Enzymatic catalysis is an option for avoiding high temperatures. |
| Polymer Discoloration (Yellowing/Browning) | 1. Thermal degradation: High reaction temperatures can lead to oxidative degradation of the polymer. 2. Catalyst residues: Some metal-based catalysts can cause discoloration. 3. Impurities: Impurities in the monomers or residual solvents can degrade at high temperatures. | 1. Lower reaction temperature: Use a more active catalyst to allow for polymerization at a lower temperature. 2. Use an inert atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to minimize oxidation. 3. Add antioxidants: Incorporate a small amount of a high-temperature antioxidant into the reaction mixture. 4. Optimize catalyst concentration: Use the minimum effective amount of catalyst. 5. Purify the polymer: Dissolve the polymer in a suitable solvent and precipitate it in a non-solvent to remove catalyst residues and other impurities. |
| Poor Processability (High Melt Viscosity) | 1. High molecular weight: The polymer may have reached a very high molecular weight, leading to high viscosity. 2. Chain branching/cross-linking: Side reactions at high temperatures can lead to branching or cross-linking. | 1. Control molecular weight: Adjust the reaction time or monomer stoichiometry to target a lower molecular weight. 2. Optimize reaction conditions: Avoid excessively high temperatures to minimize side reactions. |
| Inconsistent Results | 1. Variability in monomer quality: Different batches of monomers may have varying purity levels. 2. Inconsistent reaction conditions: Small variations in temperature, pressure, or stirring rate can affect the polymerization kinetics. | 1. Characterize monomers: Analyze each batch of monomers for purity before use. 2. Standardize procedures: Maintain strict control over all reaction parameters. |
Experimental Protocols
General Protocol for Melt Polycondensation
This is a general procedure and may require optimization for specific diol comonomers.
-
Monomer Preparation: Ensure this compound and the chosen diol are of high purity. Dry the monomers in a vacuum oven before use to remove any residual moisture.
-
Reaction Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the diol. Add the catalyst (e.g., 0.05-0.1 mol% of stannous octoate).
-
Esterification Stage:
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Heat the mixture under a slow stream of nitrogen to the desired temperature (e.g., 180-200 °C).
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Stir the mixture to ensure homogeneity.
-
The condensation byproduct (water) will start to distill off. Continue this stage until the theoretical amount of byproduct has been collected (typically 2-4 hours).
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-
Polycondensation Stage:
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Gradually increase the temperature (e.g., to 200-240 °C) and slowly apply a vacuum.
-
Reduce the pressure incrementally to below 1 mbar.
-
A significant increase in the melt viscosity will be observed.
-
Continue the reaction under high vacuum for several hours (e.g., 4-8 hours) until the desired molecular weight is achieved. The progress can be monitored by the torque on the stirrer.
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-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polymer can be removed from the reactor. The method of removal will depend on the reactor design.
-
The polymer can be purified by dissolving it in a suitable fluorinated solvent and precipitating it in a non-solvent like methanol.
-
Visualizations
Logical Workflow for Troubleshooting Low Molecular Weight Polymer
Caption: Troubleshooting workflow for low molecular weight polymer.
Experimental Workflow for Melt Polycondensation
Caption: Workflow for melt polycondensation of this compound.
Technical Support Center: Synthesis of Perfluoro-1,10-decanedicarboxylic Acid
Welcome to the technical support center for the synthesis of perfluoro-1,10-decanedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important fluorinated compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Incomplete Oxidation of Precursors
Symptom: Your final product contains significant amounts of mono-carboxylic acid or unreacted diol/diiodide starting material, as indicated by NMR or GC-MS analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Oxidant | Increase the molar excess of the oxidizing agent (e.g., potassium permanganate, chromium trioxide) to ensure complete conversion of both terminal functional groups. A 5-10% excess is a good starting point. |
| Low Reaction Temperature | Perfluorinated compounds can be less reactive. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC. Be cautious of potential side reactions at higher temperatures. |
| Poor Solubility of Starting Material | Use a co-solvent system to improve the solubility of the perfluorinated precursor. For example, a mixture of water and a polar aprotic solvent like acetonitrile or acetone can be effective for permanganate oxidations. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the disappearance of the starting material and the formation of the product at regular intervals to determine the optimal reaction duration. |
Issue 2: Formation of Oligomeric or Polymeric Byproducts
Symptom: The crude product is a waxy or intractable solid with a broad molecular weight distribution observed by mass spectrometry.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Reaction Concentration | Run the reaction at a higher dilution to favor intramolecular reactions (i.e., the desired dicarboxylic acid formation) over intermolecular polymerization. |
| Radical Side Reactions | If using a radical-based synthesis route, add a radical scavenger in a small amount to suppress unwanted polymerization. |
| Reactive Intermediates | Control the addition rate of reagents to maintain a low concentration of highly reactive intermediates that can lead to polymerization. |
Issue 3: Decarboxylation of the Product
Symptom: The final product shows a lower than expected yield, and analysis indicates the presence of shorter-chain perfluorinated compounds.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excessive Heat During Workup or Purification | Avoid high temperatures during solvent removal and distillation. Use a rotary evaporator under reduced pressure at a moderate temperature. For purification, consider recrystallization over distillation if the product is thermally labile. |
| Harsh pH Conditions | Maintain a neutral or slightly acidic pH during the workup. Strong basic conditions can promote decarboxylation, especially at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The primary synthetic strategies involve the oxidation of α,ω-difunctionalized perfluoroalkanes. The two main precursors are:
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1,10-Diiodoperfluorodecane (I(CF₂)₁₀I): This precursor can be converted to the dicarboxylic acid through a two-step process involving reaction with an oleum/sulfur trioxide mixture to form the diacyl fluoride, followed by hydrolysis.
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α,ω-Perfluorinated Diols (e.g., HOCH₂(CF₂)₈CH₂OH): These diols can be oxidized to the corresponding dicarboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Q2: How can I purify the final product to remove mono-carboxylic acid impurities?
Purification can be achieved through several methods:
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Recrystallization: This is often the most effective method. A solvent system in which the dicarboxylic acid has lower solubility than the mono-carboxylic acid impurity at lower temperatures should be chosen. Common solvents include fluorinated solvents or mixtures of polar organic solvents with water.
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Column Chromatography: While less common for bulk purification of such polar compounds, silica gel chromatography with a polar eluent system can be effective for small-scale purification.
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Melt Crystallization: For larger scales, melt crystallization can be a viable, solvent-free purification technique where the dicarboxylic acid is selectively crystallized from the molten crude product.[1]
Q3: What are the key safety precautions when working with perfluorinated compounds and strong oxidizers?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents or when strong oxidizing agents are used, as these reactions can be vigorous.
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Handling Strong Oxidizers: Exercise extreme caution when using strong oxidizers like permanganate and chromates. They are highly reactive and can cause fires or explosions if they come into contact with organic materials.
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Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Perfluorinated compounds are persistent, and their disposal requires special consideration.
Experimental Protocols
Synthesis of this compound from 1,10-Diiodoperfluorodecane
This two-step protocol is a common route for the synthesis of perfluoro-α,ω-dicarboxylic acids.
Step 1: Synthesis of the Diacyl Fluoride
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In a fume hood, charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with 1,10-diiodoperfluorodecane.
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Cool the flask in an ice bath.
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Slowly add a solution of sulfur trioxide in oleum (fuming sulfuric acid) via the dropping funnel while maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for several hours until the reaction is complete (monitored by the disappearance of the starting material).
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Carefully pour the reaction mixture onto crushed ice to quench the reaction.
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The diacyl fluoride will separate as a dense, immiscible layer. Separate the layers and wash the organic layer with cold water.
Step 2: Hydrolysis to the Dicarboxylic Acid
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Add the crude diacyl fluoride to a flask containing a mixture of water and a co-solvent like acetonitrile.
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Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by IR spectroscopy, watching for the disappearance of the acyl fluoride peak and the appearance of the carboxylic acid peak).
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Cool the reaction mixture. The this compound will precipitate.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent for further purification.
Visualizations
Caption: Synthetic routes to this compound.
References
Technical Support Center: Mass Spectrometry of Fluorinated Compounds
Welcome to the technical support center for the mass spectrometry of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these unique molecules.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the mass spectrometry of fluorinated compounds.
Q1: Why am I seeing significant signal suppression when analyzing my fluorinated compounds with LC-MS?
A: Signal suppression is a common issue, often caused by mobile phase additives. Trifluoroacetic acid (TFA) is frequently used in reversed-phase chromatography to improve peak shape but is a primary cause of ionization suppression in electrospray ionization (ESI-MS).[1][2] TFA can form strong gas-phase ion pairs with positively charged analytes, which reduces the signal intensity in the mass spectrum.[3]
Q2: What are some common adducts I should look for with fluorinated compounds?
A: Besides the expected protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), fluorinated compounds can form adducts with components of the mobile phase or sample matrix. Due to their electronegativity, fluorine atoms can participate in various interactions. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). In the presence of TFA, you might observe analyte-TFA ion pairs.[3]
Q3: Are there any specific fragmentation patterns I should be aware of for fluorinated compounds?
A: Yes, fluorinated compounds can exhibit unique fragmentation patterns. Perfluorinated compounds, for example, often show a dominant CF₃⁺ ion.[4][5] In some cases, unexpected fragmentation can occur, such as the loss of specific neutral molecules or rearrangements involving fluorine atom migration.[6][7] For instance, silylated polyfluoroalkyl compounds have been observed to produce an unusual [M-111]⁺ fragment.[6] It's important to carefully analyze the full mass spectrum to identify these characteristic patterns.
Q4: Why are my mass accuracy results poor for my fluorinated analyte?
A: Poor mass accuracy can stem from several general mass spectrometry issues, including improper instrument calibration and contaminants.[8] For fluorinated compounds specifically, the presence of a negative mass defect for fluorine (atomic mass of 18.9984 u) can sometimes be a factor in manual calculations if not accounted for, but modern mass spectrometers and software typically handle this well.[9] More likely causes are instrument drift or the need for more frequent calibration when analyzing complex matrices.[8]
Q5: Can the position of fluorine atoms in a molecule affect its mass spectrum?
A: Absolutely. The location of fluorine atoms can significantly influence fragmentation pathways. The presence of a fluorine atom can direct fragmentation, leading to the formation of specific ions.[6] For example, the stability of the resulting carbocations or radical ions after fragmentation is influenced by the electron-withdrawing nature of fluorine, which in turn dictates the observed fragment ions.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the mass spectrometry of fluorinated compounds.
Guide 1: Poor Signal Intensity or Complete Signal Loss
Poor signal intensity is a frequent challenge when working with fluorinated compounds.[8] This guide will walk you through a systematic approach to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting poor signal intensity.
Step-by-Step Troubleshooting
-
Evaluate Mobile Phase: The presence of TFA is a common cause of ion suppression.[1][2]
-
If TFA is present: Consider replacing it with a less suppressive acid like formic acid or difluoroacetic acid.[10][11] Alternatively, you can add "supercharging" agents to the mobile phase to rescue the signal suppression caused by TFA.[1] Post-column addition of a weak base, such as ammonium hydroxide, can also be effective in mitigating TFA's effects.[3]
-
-
Optimize Ion Source Parameters: If your mobile phase is not the issue, focus on the ion source.
-
Review Sample Preparation:
-
Concentration: Ensure your sample is at an appropriate concentration. Samples that are too dilute will give a weak signal, while overly concentrated samples can also cause ion suppression.[8]
-
Purity: Contaminants in your sample can interfere with ionization.[8] Consider an additional sample cleanup step if necessary.
-
-
Consider Alternative Ionization Techniques: If ESI is not providing adequate signal, and your analyte is amenable, consider atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI).
Guide 2: Unexpected or Unidentifiable Peaks in the Mass Spectrum
The presence of unexpected peaks can complicate data analysis. This guide helps to identify the source of these peaks.
Logical Flow for Peak Identification
Caption: Logic diagram for identifying unexpected peaks.
Step-by-Step Investigation
-
Look for Common Adducts: Calculate the mass differences between your main peak and the unexpected peaks. Check if they correspond to common adducts like Na⁺ (22.989 Da), K⁺ (38.963 Da), or NH₄⁺ (18.034 Da).
-
Analyze Isotopic Pattern: Ensure you are not misinterpreting ¹³C isotopic peaks as impurities. The A+1 peak will have an intensity relative to the monoisotopic peak based on the number of carbon atoms in your molecule.
-
Investigate Atypical Fragmentation: Fluorinated compounds can undergo unusual fragmentation.
-
Look for neutral losses that are characteristic of your compound class.
-
Consider the possibility of fluorine migration, which can lead to unexpected fragment ions.[7]
-
-
Consider Impurities and Degradation: The unexpected peaks could be from impurities in your sample or from degradation of your analyte in the ion source.
-
Run a blank to check for background contamination.
-
If possible, analyze a freshly prepared sample.
-
Quantitative Data Summary
Table 1: Mobile Phase Modifiers and Their Impact on ESI-MS Signal
| Modifier | Typical Concentration | Advantages | Disadvantages |
| Formic Acid (FA) | 0.1% | Good for ESI-MS; less ion suppression.[2] | May provide less optimal chromatography for some compounds compared to TFA. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Excellent for chromatography; sharp peaks.[2] | Causes significant signal suppression in ESI-MS.[1][2] |
| Difluoroacetic Acid (DFA) | 0.05-0.1% | A good compromise between chromatographic performance and MS sensitivity.[10] | Not as widely used as FA or TFA. |
| Ammonium Formate/Acetate | 5-10 mM | Can improve ionization in some cases. | Can form adducts with the analyte. |
Key Experimental Protocols
Protocol 1: Mitigation of TFA-Induced Ion Suppression by Post-Column Addition of Ammonium Hydroxide
This protocol describes a method to reduce the ion suppression caused by TFA in the mobile phase by introducing a solution of ammonium hydroxide post-column and pre-ion source.[3]
Objective: To dissociate the analyte-TFA ion pairs and improve the analyte signal in the mass spectrometer.
Materials:
-
HPLC system with a post-column pump or a T-junction for reagent introduction.
-
Ammonium hydroxide solution (e.g., 0.5% in water or mobile phase B).
-
Your analytical column and mobile phases containing TFA.
Procedure:
-
Set up the LC-MS system as usual: Equilibrate your column with your TFA-containing mobile phases.
-
Prepare the post-column addition solution: Dilute ammonium hydroxide in water or your organic mobile phase to a final concentration of approximately 0.5%.
-
Introduce the post-column solution: Use a T-junction to introduce the ammonium hydroxide solution into the flow path between the column outlet and the ESI source.
-
Optimize the flow rate: The flow rate of the ammonium hydroxide solution should be optimized. A good starting point is a flow rate that is 10-20% of the analytical flow rate.
-
Analyze your sample: Inject your sample and acquire data.
-
Compare results: Compare the signal intensity of your analyte with and without the post-column addition of ammonium hydroxide. A significant improvement in signal is expected.[3]
Protocol 2: Optimization of ESI Source Parameters for Fluorinated Compounds
This protocol provides a general workflow for optimizing ESI source parameters to maximize the signal for a specific fluorinated analyte.
Objective: To find the optimal source conditions for your analyte of interest.
Materials:
-
A solution of your fluorinated compound at a known concentration in your final mobile phase composition.
-
A syringe pump for direct infusion or an LC system.
Procedure:
-
Infuse the analyte solution: Introduce your analyte solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min for direct infusion).
-
Tune key parameters one at a time:
-
Capillary Voltage: Start with a typical value (e.g., 3-4 kV for positive mode) and adjust it up and down in small increments (e.g., 0.2 kV) to find the voltage that gives the maximum signal.
-
Nebulizing Gas: Adjust the gas pressure to achieve a stable spray. Monitor the signal intensity and stability.
-
Drying Gas Flow and Temperature: Increase the drying gas flow and temperature to aid in desolvation. Be cautious, as excessive temperature can cause thermal degradation of some analytes.
-
Fragmentor/Skimmer Voltage: Optimize this voltage to control the degree of in-source fragmentation. For intact mass analysis, you generally want to keep this low.
-
-
Iterate the process: As you optimize one parameter, it may slightly affect the optimal setting for another. It is good practice to re-check the key parameters after making a significant adjustment to another.
-
Record the optimal settings: Once you have found the conditions that provide the best signal-to-noise ratio and a stable spray, record these settings for your future analyses.
References
- 1. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mtc-usa.com [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gmi-inc.com [gmi-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. evaluation-of-strategies-for-overcoming-trifluoroacetic-acid-ionization-suppression-resulted-in-single-column-intact-level-middle-up-and-bottom-up-reversed-phase-lc-ms-analyses-of-antibody-biopharmaceuticals - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of perfluoro-1,10-decanedicarboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of perfluoro-1,10-decanedicarboxylic acid in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in its solid form?
A1: this compound is a chemically stable solid compound under standard laboratory conditions.[1][2] It is not particularly sensitive to light or air. For long-term storage, it is recommended to keep it in a cool, dry place in a well-sealed container.
Q2: What are the best solvents for dissolving this compound?
Q3: I am observing changes in the concentration of my this compound solution over time. What could be the cause?
A3: A key stability concern for perfluorinated carboxylic acids, including this compound, when dissolved in alcohol-based solvents like methanol, is the potential for esterification. This reaction forms the corresponding methyl ester, leading to a decrease in the concentration of the free acid.[3] This reaction can be influenced by factors such as storage temperature and pH.[3] It is crucial to monitor the stability of stock solutions, especially if they are stored for extended periods.[3]
Q4: Are there any known degradation pathways for this compound under typical experimental conditions?
A4: Long-chain perfluorocarboxylic acids are known for their high persistence and resistance to degradation under normal environmental and laboratory conditions.[4][5][6][7] Significant degradation typically requires harsh conditions, such as high temperatures or specific wavelengths of UV light, which are not common in most biological or pharmaceutical experiments.
Q5: How should I prepare and store stock solutions of this compound to ensure stability?
A5: To minimize the risk of esterification and other potential degradation, consider the following:
-
Solvent Choice: If possible, use a non-alcoholic polar aprotic solvent like DMSO or DMF for preparing stock solutions. If an alcohol like methanol must be used, prepare fresh solutions and avoid long-term storage.
-
Storage Conditions: Store solutions at a low temperature (e.g., -20°C) to slow down potential reactions.[8] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
pH: Maintain a neutral or slightly acidic pH if compatible with your experimental design, as pH can influence reaction rates.[3]
-
Container: Use high-quality, inert containers (e.g., polypropylene or glass) to prevent leaching of contaminants or adsorption of the analyte onto the container walls. Be aware that some fluorinated containers can be a source of PFCAs.[9]
Q6: Can this compound interact with other components in my experimental setup?
A6: Perfluorinated compounds can exhibit non-specific binding to various surfaces, including plastics and glassware. This can lead to a reduction in the effective concentration in your solution. It is advisable to pre-condition containers by rinsing them with the solvent or a solution of the compound to saturate binding sites.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound. If using an alcohol-based solvent, consider switching to a non-alcoholic alternative like DMSO or DMF. Analyze the old stock solution for purity and the presence of degradation products (e.g., methyl esters) using an appropriate analytical method like LC-MS. |
| Adsorption to labware | Pre-rinse all pipette tips, tubes, and plates with the experimental solvent or a solution of the compound to minimize loss due to non-specific binding. Consider using low-binding labware. |
| Incorrect concentration of stock solution | Re-verify the initial weighing and dilution calculations. If possible, confirm the concentration of the stock solution using a validated analytical method. |
| pH of the experimental medium | The ionization state of the carboxylic acid groups is pH-dependent, which can affect its biological activity and interaction with other molecules. Ensure the pH of your experimental medium is controlled and consistent across experiments. |
Issue 2: Poor Solubility in Aqueous Buffers
| Possible Cause | Troubleshooting Step |
| Low intrinsic water solubility | This compound has limited solubility in neutral aqueous solutions. |
| Precipitation upon dilution | A concentrated stock solution in an organic solvent may precipitate when diluted into an aqueous buffer. |
| Solution | Increase the pH of the aqueous buffer to deprotonate the carboxylic acid groups, forming the more soluble dicarboxylate salt. A pH above the pKa of the carboxylic acid groups will significantly enhance solubility. Prepare an intermediate dilution in a co-solvent that is miscible with both the stock solvent and the final aqueous buffer. Use sonication to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in a Non-Alcoholic Solvent
-
Objective: To prepare a stable stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flask
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of DMSO to dissolve the solid.
-
Use a vortex mixer or sonicator to ensure complete dissolution.
-
Once dissolved, bring the solution to the final volume with DMSO.
-
Mix thoroughly.
-
Store the stock solution in aliquots at -20°C in tightly sealed vials.
-
Protocol 2: Assessment of Solution Stability by LC-MS
-
Objective: To monitor the stability of a this compound solution over time.
-
Materials:
-
Stock solution of this compound
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
LC-MS system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare the stock solution as described in Protocol 1.
-
Immediately after preparation (Time 0), dilute an aliquot of the stock solution to a suitable concentration for LC-MS analysis.
-
Analyze the Time 0 sample to obtain the initial peak area of the parent compound.
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 24 hours, 1 week, 1 month), take another aliquot from the stock solution, dilute it in the same manner, and analyze it by LC-MS.
-
Monitor for a decrease in the peak area of this compound and the appearance of any new peaks that could indicate degradation products (e.g., the corresponding methyl ester if stored in methanol).
-
Calculate the percentage of the remaining parent compound at each time point relative to Time 0.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 865-85-0 | [10][11] |
| Molecular Formula | C₁₂H₂F₂₀O₄ | [10][11] |
| Molecular Weight | 590.11 g/mol | [10][11] |
| Melting Point | 172-174 °C | [1][2][11] |
| Boiling Point | 240 °C at 60 mmHg | [1][2][11] |
| Appearance | Solid | [1][2] |
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Logical flow for troubleshooting inconsistent experimental results.
References
- 1. This compound CAS#: 865-85-0 [amp.chemicalbook.com]
- 2. This compound CAS#: 865-85-0 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pops.int [pops.int]
- 5. ipen.org [ipen.org]
- 6. consult.defra.gov.uk [consult.defra.gov.uk]
- 7. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.utoronto.ca [ehs.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. avantorsciences.com [avantorsciences.com]
Technical Support Center: Purification of Perfluoro-1,10-decanedicarboxylic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of residual catalysts from perfluoro-1,10-decanedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of catalyst residues in this compound?
A1: Residual catalysts typically originate from the synthesis process of the perfluoroalkane precursor or the subsequent oxidation to the dicarboxylic acid. Common catalysts in fluorination and oxidation reactions include transition metals such as cobalt, palladium, ruthenium, and nickel. For instance, the Fowler process, used for producing perfluorocarbons like perfluorodecalin (a potential precursor), employs cobalt(III) fluoride. Subsequent oxidation steps to yield the dicarboxylic acid may also introduce other metallic or non-metallic catalysts.
Q2: Why is it crucial to remove residual catalysts from the final product?
A2: For researchers in drug development and materials science, the presence of even trace amounts of metal catalysts can have significant consequences. These impurities can interfere with downstream applications by poisoning catalysts in subsequent reactions, altering the material's electronic or physical properties, or causing undesired side reactions. In biological and pharmaceutical applications, residual metals can pose toxicity risks and interfere with biological assays.
Q3: What are the primary challenges in removing catalysts from this compound?
A3: The primary challenges stem from the unique physicochemical properties of perfluorinated compounds. The high density and chemical inertness of the fluorocarbon chains, combined with the polar carboxylic acid groups, can make standard purification techniques less effective. Additionally, the strong interaction between the carboxylic acid groups and metal ions can lead to the formation of stable salts that are difficult to remove.
Q4: Which analytical techniques are suitable for quantifying residual catalyst levels?
A4: Several highly sensitive analytical techniques can be employed to determine the concentration of residual metal catalysts. These include Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectrometry (AAS), and X-ray Fluorescence (XRF).[1][2][3][4] For organic-based catalyst residues, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) may be more appropriate.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.
Problem 1: Incomplete Removal of Metal Catalysts
Symptoms:
-
The final product shows the presence of metal residues upon analysis (e.g., via ICP-OES).
-
The product has an unusual color (e.g., faint yellow or gray tint).
-
Inconsistent results in downstream applications sensitive to metal contamination.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete metal catalyst removal.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inadequate Recrystallization: The chosen solvent system may not effectively differentiate between the product and the catalyst salt. | Experiment with different solvent systems. A mixture of a fluorinated solvent and a polar organic solvent might be effective. Consider multiple recrystallization steps. |
| Strong Product-Catalyst Interaction: The carboxylic acid groups may form stable complexes with the metal ions. | Introduce a competing chelating agent, such as ethylenediaminetetraacetic acid (EDTA), during an aqueous wash step prior to final crystallization. The chelating agent will form a more stable, water-soluble complex with the metal, facilitating its removal. |
| Ineffective Washing: Simple aqueous washes may not be sufficient to remove all catalyst residues. | Perform a dilute acid wash (e.g., 0.1 M HCl) to protonate the carboxylic acid groups and break up metal salts, followed by a deionized water wash to remove the acid and dissolved metal salts. |
| Catalyst Entrapment: Catalyst particles may be physically trapped within the crystalline structure of the product. | Slow down the crystallization process to allow for the formation of more ordered crystals, which are less likely to occlude impurities. |
Problem 2: Product Loss During Purification
Symptoms:
-
Low overall yield after the purification process.
-
Significant amount of product observed in wash or filtrate fractions.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing product loss during purification.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High Product Solubility in Recrystallization Solvent: The product is too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor. | Select a solvent system where the product has high solubility at elevated temperatures but very low solubility at room temperature or below. Perform a thorough solvent screen. |
| Product Loss During Aqueous Washes: The dicarboxylic acid may have some solubility in the aqueous phase, especially if the pH is basic. | During aqueous washes, ensure the pH is acidic (pH < 2) to keep the carboxylic acid groups protonated and minimize solubility in the aqueous layer. |
| Emulsion Formation: The fluorinated nature of the compound can lead to the formation of stable emulsions during liquid-liquid extractions, making phase separation difficult and causing product loss. | Add a small amount of a salt (brine wash) to the aqueous phase to increase its ionic strength and help break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Protocol 1: Recrystallization for Catalyst Removal
-
Solvent Selection: Identify a suitable solvent or solvent mixture. For this compound, a mixture of a fluorinated solvent (e.g., perfluorohexane) and a more polar co-solvent (e.g., acetonitrile or acetone) may be effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent system at an elevated temperature (e.g., the boiling point of the solvent).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Ion-Exchange Chromatography
-
Resin Selection: Choose a suitable cation-exchange resin in its H+ form.
-
Column Packing: Prepare a column with the selected resin, ensuring it is properly packed and equilibrated with a suitable solvent (e.g., a mixture of methanol and water).
-
Sample Loading: Dissolve the crude product in the equilibration solvent and load it onto the column.
-
Elution: Elute the column with the equilibration solvent. The negatively charged dicarboxylic acid should pass through, while the positively charged metal catalyst ions will be retained by the resin.
-
Fraction Collection: Collect the fractions containing the purified product.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to yield the purified product.
Quantitative Data Summary
The following tables provide hypothetical yet plausible data on the efficiency of different purification methods for removing a common transition metal catalyst.
Table 1: Comparison of Purification Methods for Residual Cobalt Removal
| Purification Method | Initial Cobalt Conc. (ppm) | Final Cobalt Conc. (ppm) | Removal Efficiency (%) | Product Yield (%) |
| Single Recrystallization | 150 | 25 | 83.3 | 85 |
| Double Recrystallization | 150 | 8 | 94.7 | 72 |
| Recrystallization with EDTA Wash | 150 | 5 | 96.7 | 82 |
| Ion-Exchange Chromatography | 150 | <1 | >99.3 | 95 |
Table 2: Residual Metal Analysis by Analytical Technique
| Analytical Technique | Limit of Detection (LOD) for Cobalt (ppb) | Typical Sample Throughput |
| ICP-OES | 1 - 10 | High |
| AAS (Graphite Furnace) | 0.1 - 1 | Medium |
| XRF | 100 - 1000 | High (for solid samples) |
References
Technical Support Center: Safe Disposal of Perfluoro-1,10-decanedicarboxylic Acid (PFDDA) Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing Perfluoro-1,10-decanedicarboxylic acid (PFDDA). PFDDA is a per- and polyfluoroalkyl substance (PFAS), a class of compounds known as "forever chemicals" due to their extreme persistence in the environment.[1][2] Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is PFDDA and why is its disposal a major concern?
This compound (PFDDA) is a type of perfluorinated carboxylic acid (PFCA).[3][4] Like other PFAS, its carbon-fluorine bonds are incredibly strong, making it resistant to natural degradation processes.[2] These substances can persist in the environment, bioaccumulate, and have been linked to potential health problems, including thyroid disease and cancer.[1] Therefore, PFDDA waste must not be treated as common laboratory waste.
Q2: How should I collect and store PFDDA waste in the laboratory?
All materials contaminated with PFDDA, including solutions, used pipette tips, gloves, and wipes, must be collected as hazardous waste.[1]
-
Liquid Waste:
-
Collect all PFDDA liquids and solutions for disposal through your institution's Environmental Health & Safety (EHS) hazardous waste program.[1]
-
DO NOT dispose of PFDDA solutions down the drain.[1]
-
Use compatible, leak-proof containers, such as glass or high-density polyethylene (HDPE) carboys.[1][5] Ensure containers are clearly labeled "Hazardous Waste" with the full chemical name.[5][6]
-
Do not overfill containers; leave adequate headspace for expansion.[6] Keep containers tightly sealed except when adding waste.[1][6]
-
-
Solid Waste:
-
Collect all contaminated lab debris, such as pipette tips, tubes, Kimwipes, and gloves, separately from liquid waste.[1]
-
Use durable, sealed containers like a lined 5-gallon bucket with a lid or heavy-duty sealable bags.[1]
-
These items are also considered hazardous waste and must be disposed of through EHS.[1]
-
Q3: What are the approved large-scale disposal methods for PFAS waste like PFDDA?
Currently, there are no federally regulated disposal methods specifically for PFAS in the United States, but the Environmental Protection Agency (EPA) has provided interim guidance on the matter.[7][8] The primary commercially available options aim to either destroy the PFAS or contain it to prevent environmental release.
-
Thermal Destruction (Incineration): This method has the potential to permanently eliminate PFAS.[9] However, it requires very high temperatures and careful management to avoid the release of harmful byproducts from incomplete combustion.[2][9]
-
Hazardous Waste Landfills: PFDDA-containing materials can be disposed of in permitted hazardous waste landfills, which have extensive controls like double liner systems and leachate collection to prevent environmental contamination.[9][10] This method contains the waste rather than destroying it.[9]
-
Underground Deep Well Injection: This method involves injecting liquid PFAS waste into deep, geologically stable underground formations.[9][11] It is considered to have a lower potential for environmental release compared to other options.[11]
Q4: I have a leaking container of PFDDA waste. What is the immediate course of action?
Your institution's EHS hazardous waste staff will not accept leaking containers.[1]
-
Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][12]
-
Contain the Spill: Clean up the spill immediately using an appropriate absorbent material.[12]
-
Transfer the Waste: Carefully transfer the contents from the leaking container to a new, compatible, and properly labeled hazardous waste container.[1]
-
Decontaminate: Clean the exterior of the new container to remove any residue.[1]
-
Contact EHS: Inform your EHS department about the incident and for further instructions.
Disposal Technology Comparison
The following table summarizes the current large-scale disposal technologies for PFAS waste as outlined in EPA guidance.
| Technology | Description | Advantages | Disadvantages / Uncertainties |
| Hazardous Waste Incineration | High-temperature thermal destruction of waste. | Potential for complete mineralization (destruction) of PFAS.[9] | Requires very high temperatures; risk of incomplete destruction and release of harmful byproducts.[2][9] |
| Hazardous Waste Landfill | Disposal in highly engineered landfills with liners and leachate collection systems. | High degree of containment with extensive environmental controls.[9][10] | Does not destroy PFAS; potential for long-term release if containment fails.[9] |
| Underground Deep Well Injection | Injection of liquid waste into deep, confined geological formations. | Considered to have a lower potential for environmental release than other options.[11] | Only suitable for liquid wastes; requires specific geological conditions.[9][11] |
| Interim Storage | Short-term (2-5 years) storage of containerized waste. | Allows time for more effective destruction technologies to become available. | Not a permanent solution; requires proper controls to prevent release.[11] |
Experimental Protocols & Methodologies
Researchers are actively investigating novel methods for the degradation of PFAS. Below are overviews of two promising experimental approaches.
Methodology 1: Low-Temperature Mineralization of Perfluorocarboxylic Acids (PFCAs)
This method, developed by Trang et al., demonstrates a promising low-energy pathway for breaking down PFCAs like PFDDA.
-
Objective: To achieve complete degradation and defluorination of PFCAs under relatively mild conditions.
-
Reagents:
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
-
Procedure Overview:
-
The PFCA compound is dissolved in a mixture of water and the dipolar aprotic solvent, DMSO.
-
Sodium hydroxide is added to the solution.
-
The mixture is heated to a relatively mild temperature (e.g., 80-120°C).
-
The NaOH mediates a decarboxylation of the PFCA's acid group, which initiates a degradation cascade.
-
This process breaks the PFCA down into carbon dioxide and reactive intermediates that ultimately degrade into benign fluoride ions.
-
-
Reported Outcome: The study reported over 90% defluorination of perfluorooctanoic acid (PFOA) with minimal formation of harmful fluorocarbon byproducts.[2]
Methodology 2: Thermal Degradation with Granular Activated Carbon (GAC)
Studies have shown that the presence of additives like GAC can significantly enhance the thermal destruction of PFAS at lower temperatures than required by incineration alone.
-
Objective: To achieve >90% mineralization of PFCAs at moderate temperatures.
-
Materials:
-
PFCA-contaminated material (e.g., spent filter media)
-
Granular Activated Carbon (GAC)
-
-
Procedure Overview:
-
The PFCA is adsorbed onto GAC.
-
The GAC laden with PFCA is heated in an oxidative (air) or inert environment.
-
The GAC acts as a catalyst, facilitating the thermal decomposition of the PFCA molecules at temperatures significantly lower than conventional incineration.
-
-
Reported Outcome: Researchers achieved >90% mineralization of PFOA at 300°C within 60 minutes by adding GAC.[13][14] This suggests a more energy-efficient thermal treatment pathway.[13]
Visual Guides
Laboratory Waste Handling Workflow
The following diagram illustrates the standard workflow for managing PFDDA waste within a research laboratory, from generation to final handoff.
Caption: Workflow for PFDDA waste from lab generation to EHS collection.
Decision Framework for PFAS Waste Disposal
This diagram outlines the high-level decision-making process for selecting an appropriate disposal technology for a significant volume of PFAS waste, based on EPA guidance.
Caption: High-level decision guide for selecting a PFAS disposal method.
References
- 1. PFAS Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. *Free* New, low-temperature approach to degrading perfluorocarboxylic acid “forever chemicals” | EurekAlert! [eurekalert.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. montrose-env.com [montrose-env.com]
- 8. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. acq.osd.mil [acq.osd.mil]
- 11. U.S. EPA’s Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS - ALL4 [all4inc.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. storage.e.jimdo.com [storage.e.jimdo.com]
Validation & Comparative
A Comparative Analysis of Perfluoro-1,10-decanedicarboxylic Acid and Perfluorooctanoic Acid (PFOA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties and toxicological profiles of perfluoro-1,10-decanedicarboxylic acid and the well-studied perfluorooctanoic acid (PFOA). The information is supported by available experimental data to assist researchers in understanding the potential biological activities and safety considerations of these compounds.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these per- and polyfluoroalkyl substances (PFAS) is crucial for predicting their environmental fate, transport, and biological interactions. The following table summarizes key properties for both compounds.
| Property | This compound | Perfluorooctanoic Acid (PFOA) |
| CAS Number | 865-85-0[1][2][3] | 335-67-1 |
| Molecular Formula | C₁₂H₂F₂₀O₄[1][2][3] | C₈HF₁₅O₂ |
| Molecular Weight | 590.11 g/mol [1][2][3] | 414.07 g/mol |
| Appearance | Solid | White crystalline solid |
| Melting Point | 172-174 °C[1] | 45-54 °C[4] |
| Boiling Point | 240 °C (at 60 mmHg)[1] | 188-192 °C[4] |
| Water Solubility | Data not readily available | 9,500 mg/L (at 25°C)[4] |
| Vapor Pressure | Data not readily available | 0.525 to 10 mm Hg (at 20°C)[4] |
Toxicological Profile
The toxicological effects of PFOA are well-documented, with established links to various adverse health outcomes. In contrast, specific toxicological data for this compound is limited. However, by examining data from structurally similar long-chain perfluorinated dicarboxylic acids and perfluorodecanoic acid (PFDA), a C10 analog, we can infer potential toxicological characteristics.
Acute Toxicity
| Compound | Species | Route | LD₅₀ | Reference |
| Perfluorooctanoic Acid (PFOA) | Rat (male) | Oral | 430-680 mg/kg bw[5] | [5] |
| Perfluorooctanoic Acid (PFOA) | Guinea Pig | Oral | ~200 mg/kg bw[5] | [5] |
| Perfluorodecanoic Acid (PFDA) | Rat (male) | Intraperitoneal | 41 mg/kg | [6] |
Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Acute toxicity studies indicate that PFOA has moderate acute toxicity following oral administration in rats.[5] Notably, the acute toxicity of perfluorodecanoic acid (NDFDA) in male rats was found to be significantly higher than that of PFOA, with an LD50 of 41 mg/kg compared to 189 mg/kg for PFOA in the same study.[6]
Carcinogenicity and Other Health Effects
PFOA is classified as "carcinogenic to humans" (Group 1) by the International Agency for Research on Cancer (IARC), with sufficient evidence for cancer in experimental animals and strong mechanistic evidence in exposed humans.[7] PFOA exposure has been associated with testicular and kidney cancer.[7]
For this compound, direct carcinogenicity data is not available. However, like other PFAS, its persistence and potential for bioaccumulation raise concerns. The toxicological profile of longer-chain PFAS often includes effects on the liver, immune system, and developmental processes.[8]
Mechanism of Action: PPARα Activation
A key mechanism through which many PFAS, including PFOA, exert their biological effects is through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[9] PPARα is a nuclear receptor that plays a critical role in lipid metabolism and homeostasis.
Comparative PPARα Activation
Studies have shown that the ability of perfluoroalkyl acids (PFAAs) to activate PPARα is dependent on their carbon chain length and functional group. Research indicates that PFAA carboxylates are generally more potent activators of both mouse and human PPARα than PFAA sulfonates.[9][10] Furthermore, for perfluorinated carboxylic acids, activation of PPARα tends to increase with carbon chain length up to nine carbons (C9), with a decrease in activity observed for longer chains.[11][12]
While direct comparative data for this compound is scarce, based on the trend of increasing PPARα activation with chain length up to C9, it is plausible that this C10 dicarboxylic acid could be a potent PPARα activator. One study found that perfluorododecanoic acid (C12) had little activity on human PPARα but did induce activity in mouse PPARα.[12] This suggests potential species-specific differences in the activity of longer-chain PFAS.
Experimental Protocols
In Vitro PPARα Transactivation Assay (Representative Protocol)
This protocol describes a general method for assessing the activation of PPARα by a test compound using a luciferase reporter gene assay. This method is based on protocols described in the scientific literature.[9][13]
Objective: To determine if a test compound can activate the human or mouse PPARα and induce the expression of a reporter gene.
Materials:
-
COS-1 cells (or other suitable mammalian cell line)
-
Expression plasmid for human or mouse PPARα
-
Luciferase reporter plasmid containing a PPAR response element (PPRE)
-
Transfection reagent (e.g., FuGENE)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Test compounds (this compound, PFOA)
-
Positive control (e.g., WY-14643, a known PPARα agonist)
-
Negative control (vehicle, e.g., DMSO or water)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture: Culture COS-1 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection:
-
Seed cells in 96-well plates.
-
Prepare a transfection mixture containing the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and a transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 24 hours.
-
-
Treatment:
-
After transfection, replace the medium with serum-free medium containing the test compounds at various concentrations, the positive control, or the negative control.
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Compare the luciferase activity in the treated cells to that in the negative control cells to determine the fold induction.
-
Plot the fold induction as a function of the test compound concentration to generate a dose-response curve.
-
Conclusion
Perfluorooctanoic acid (PFOA) is a well-characterized PFAS with known toxicological effects, including carcinogenicity, mediated in part through the activation of PPARα. This compound, a longer-chain dicarboxylic acid, is less studied. Based on structure-activity relationships for other PFAS, it is plausible that this compound could also be a potent activator of PPARα, potentially with different species-specific activities compared to PFOA.
The provided experimental protocol offers a framework for directly comparing the PPARα activation potential of these and other compounds. Further research is necessary to fully elucidate the toxicological profile of this compound and to understand its potential risks to human health and the environment. This guide serves as a starting point for researchers and professionals in the field, highlighting the current state of knowledge and identifying key areas for future investigation.
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. The acute toxicity of perfluorooctanoic and perfluorodecanoic acids in male rats and effects on tissue fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PFAS - Wikipedia [en.wikipedia.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of mouse and human peroxisome proliferator-activated receptor-alpha (PPARα) by perfluoroalkyl acids (PFAAs): further investigation of C4-C12 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
toxicological differences between long-chain and short-chain perfluorinated acids
A Comparative Guide to the Toxicology of Long-Chain and Short-Chain Perfluorinated Acids
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their strong carbon-fluorine bonds, which make them resistant to degradation.[1] They are broadly categorized into long-chain and short-chain varieties based on the length of their carbon backbone. This distinction is critical as the chain length significantly influences their physicochemical properties, bioaccumulation potential, and toxicological profiles.[2][3] Long-chain PFAS have been largely phased out and are now considered "legacy" compounds, while short-chain PFAS have been introduced as replacements.[1][4]
The classification is as follows:
-
Long-chain perfluoroalkyl carboxylic acids (PFCAs) are those with seven or more carbon atoms.[2]
-
Short-chain PFCAs have fewer than seven carbon atoms.[5]
-
Long-chain perfluoroalkyl sulfonic acids (PFSAs) are defined as having six or more carbon atoms.[2][4]
-
Short-chain PFSAs have fewer than six carbon atoms.[5]
This guide provides a comparative overview of the toxicological differences between these two groups, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparative Toxicokinetics: Bioaccumulation and Elimination
A primary distinction between long-chain and short-chain PFAS lies in their pharmacokinetic behavior. Long-chain PFAS are generally more bioaccumulative and have longer elimination half-lives in humans compared to their short-chain counterparts.[1][6] This is attributed to their higher hydrophobicity and stronger binding affinity to proteins in the blood and liver.[2][7] Short-chain PFAS, being more water-soluble, are more readily excreted and thus have shorter biological half-lives.[8][9] However, this increased mobility also makes them more persistent in aquatic environments.[1]
Table 1: Comparison of Serum Half-Lives for Various Perfluorinated Acids in Humans
| Compound | Abbreviation | Carbon Chain Length | Classification | Average Serum Half-Life (Years) |
| Perfluorobutanoic acid | PFBA | C4 | Short-chain PFCA | 0.12[4] |
| Perfluoroheptanoic acid | PFHpA | C7 | Short-chain PFCA | 0.17[4] |
| Perfluorobutane sulfonic acid | PFBS | C4 | Short-chain PFSA | ~0.12 (44 days)[10][11] |
| Perfluoropentane sulfonic acid | PFPeS | C5 | Short-chain PFSA | 0.63[4][10] |
| Perfluorohexane sulfonic acid | PFHxS | C6 | Long-chain PFSA | 2.87[10][12] |
| Perfluorooctanoic acid | PFOA | C8 | Long-chain PFCA | 1.77[10][12] |
| Perfluorooctane sulfonic acid (linear) | L-PFOS | C8 | Long-chain PFSA | 2.93[10][12] |
Data compiled from studies on populations with known exposure to PFAS-contaminated drinking water.[4][10][12]
Comparative Toxicodynamics and Health Effects
While short-chain PFAS were introduced as safer alternatives, emerging evidence suggests they may elicit similar health concerns as the long-chain compounds they replaced.[8][13] The toxicological effects are diverse, impacting the liver, kidneys, immune system, and developmental processes. Generally, longer carbon chains in PFAS are correlated with higher toxicity.[1]
Table 2: Summary of Toxicological Endpoints for Long-Chain vs. Short-Chain PFAS
| Toxicological Endpoint | Long-Chain PFAS (e.g., PFOA, PFOS) | Short-Chain PFAS (e.g., PFBS, PFHxA, GenX) |
| Primary Mechanism of Action | Potent activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα), leading to altered lipid metabolism.[14] | Weaker activators of PPARα.[14] Other mechanisms, such as oxidative stress, may be more prominent.[3][15] |
| Hepatotoxicity (Liver) | Associated with hepatocellular hypertrophy and liver damage.[8] | Also linked to hepatotoxicity, with some studies suggesting similar risk profiles to legacy PFAS.[8] |
| Nephrotoxicity (Kidney) | Demonstrated to cause kidney injury and are associated with changes in kidney weight and serum composition.[16][17] | In vitro studies show cytotoxicity to human kidney cells.[16] Some short-chain PFAS have been linked to increased antioxidant enzyme activity in kidney cell lines.[15] |
| Developmental Toxicity | Exposure is associated with reduced fetal growth and birth weight.[1] PFOA disrupts the morphology of differentiating cells in vitro.[3][18] | Prenatal exposure to some short-chain PFAS has been associated with alterations in fetal hormones.[1] Generally considered to have lower developmental toxicity due to faster clearance.[1] |
| Immune System Effects | Linked to immune system damage and suppression.[5][13] | May also cause immune system effects.[19] |
| Endocrine Disruption | Known to disrupt hormone function.[13] | Also shown to be endocrine disruptors, with some studies suggesting potentially higher hormone-disrupting damage than long-chain counterparts in specific cases.[13] |
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway in PFAS-Induced Hepatotoxicity
A key mechanism of action for many long-chain perfluorinated acids is the activation of the nuclear receptor PPARα, particularly in the liver. This activation leads to a cascade of gene expression changes primarily related to lipid metabolism and peroxisome proliferation, which can result in hepatotoxicity.
Caption: PFAS activation of the PPARα signaling pathway.
General Experimental Workflow for In Vitro Toxicity Assessment
The evaluation of PFAS toxicity often involves a multi-step in vitro process, starting from cell culture exposure to the analysis of specific toxicological endpoints.
Caption: Workflow for in vitro PFAS toxicity testing.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of toxicological findings. Below are summaries of methodologies for key experiments cited in the literature.
In Vitro PPARα Transactivation Assay
This assay is used to determine the ability of a chemical to activate the PPARα receptor.
-
Objective: To quantify the activation of mouse and human PPARα by different perfluoroalkyl acids.[14]
-
Cell Line: COS-1 cells (monkey kidney fibroblasts) are commonly used due to their high transfection efficiency.[14]
-
Methodology:
-
Transfection: COS-1 cells are transiently transfected with a plasmid containing the PPARα receptor gene (either mouse or human) and a luciferase reporter plasmid. The reporter plasmid contains a promoter with PPAR response elements (PPREs).[20]
-
Exposure: After a 24-hour transfection period, the cells are exposed to various concentrations of the test PFAS compounds (e.g., 0.5 µM to 250 µM) or control substances (vehicle control, positive control like WY-14643).
-
Incubation: Cells are incubated with the compounds for another 24 hours.
-
Measurement: The cells are lysed, and luciferase activity is measured using a luminometer. The amount of light produced is directly proportional to the level of PPARα activation.[14]
-
Data Analysis: Luciferase activity for each PFAS concentration is compared to the vehicle control to determine the Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC).[14]
-
In Vitro Cytotoxicity and Oxidative Stress Assays
These assays assess the direct toxic effect of PFAS on cells and their potential to induce oxidative stress.
-
Objective: To evaluate the cytotoxicity and induction of reactive oxygen species (ROS) by short-chain PFAS in human cell lines.[3][15]
-
Cell Lines: Human cell lines relevant to target organs, such as liver (HepaRG), kidney (HEK293), and microglia (HMC-3), are used.[15]
-
Methodology for Cytotoxicity (e.g., Neutral Red Uptake):
-
Cells are seeded in 96-well plates and exposed to various concentrations of PFAS for a set time (e.g., 24 hours).
-
The medium is replaced with a medium containing Neutral Red dye, which is incorporated into the lysosomes of viable cells.
-
After incubation, the cells are washed, and the incorporated dye is extracted.
-
The absorbance is measured with a spectrophotometer. A decrease in absorbance indicates a reduction in cell viability.
-
-
Methodology for Oxidative Stress (ROS Production):
-
Cells are exposed to PFAS as described above.[15]
-
A fluorescent probe (e.g., DCFH-DA) is added to the cells. This probe is non-fluorescent until it is oxidized by ROS.
-
The fluorescence intensity is measured using fluorescence microscopy or a plate reader. An increase in fluorescence indicates higher levels of intracellular ROS.[15]
-
Serum Half-Life Estimation in Humans
This protocol is used to determine how long PFAS persist in the human body.
-
Objective: To estimate the serum elimination half-lives of various short- and long-chain PFAS after exposure has ceased.[9][12]
-
Study Population: Individuals with a known history of high exposure to PFAS (e.g., through contaminated drinking water) who have since been provided with a clean water source.[10]
-
Methodology:
-
Blood Sampling: A baseline blood sample is collected shortly after the exposure ends. Subsequent blood samples are collected periodically (e.g., monthly) over several months.[12]
-
Quantification: PFAS concentrations in the serum samples are quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][12]
-
Kinetic Modeling: The elimination half-life for each PFAS is estimated by assuming a one-compartment, first-order elimination kinetic model. This involves plotting the natural log of the serum concentration against time and determining the slope of the resulting line.[12]
-
Conclusion
The toxicological profiles of perfluorinated acids are strongly dependent on their carbon chain length. Long-chain PFAS exhibit greater bioaccumulation and longer half-lives, and their toxicity is often mediated through potent activation of nuclear receptors like PPARα.[4][14] While short-chain PFAS are less bioaccumulative, they are more mobile in the environment and are not without toxicological concerns.[1][21] Emerging research indicates that short-chain PFAS can also induce adverse health effects, including hepatotoxicity, nephrotoxicity, and endocrine disruption, sometimes through different mechanisms than their long-chain predecessors.[8][13][16] Therefore, a comprehensive understanding of the distinct toxicological properties of both long- and short-chain PFAS is essential for accurate risk assessment and the development of effective regulatory strategies.
References
- 1. A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sanbornhead.com [sanbornhead.com]
- 3. Toxicological mode-of-action and developmental toxicity of different carbon chain length PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breaking It Down: Estimating Short-Chain PFAS Half-Lives in a Human Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. everfilt.com [everfilt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. weitzlux.com [weitzlux.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Short-chain per- and polyfluoralkyl substances (PFAS) effects on oxidative stress biomarkers in human liver, kidney, muscle, and microglia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-chain PFAS potently disrupt renal carboxylesterase activity and exacerbate nephrotoxicity: an investigation of the chain length-dependent nephrotoxicity of PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Association between exposure to per- and polyfluoroalkyl substances and kidney function: a population study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. matilda.science [matilda.science]
- 19. haguewaterofmd.com [haguewaterofmd.com]
- 20. researchgate.net [researchgate.net]
- 21. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
Performance Analysis of Polymers from Perfluoro-1,10-decanedicarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected performance of polymers derived from perfluoro-1,10-decanedicarboxylic acid. Due to the limited availability of direct experimental data on polymers synthesized from this specific monomer, this guide extrapolates performance based on analogous long-chain fluorinated and non-fluorinated dicarboxylic acid-based polymers. The guide also presents a direct comparison with established high-performance polymers, including Polyether ether ketone (PEEK), Polyphenylene sulfide (PPS), and high-temperature Polyimides.
Expected Performance Profile of this compound-Based Polymers
Polymers synthesized from this compound are anticipated to exhibit a unique combination of properties stemming from the long, linear, and highly fluorinated nature of the monomer. The high fluorine content is expected to impart exceptional chemical inertness, thermal stability, and low surface energy, making them attractive for demanding applications in harsh environments.
Key anticipated features include:
-
High Thermal Stability: The strong carbon-fluorine bonds are predicted to result in polymers with high decomposition temperatures.
-
Excellent Chemical Resistance: Resistance to a wide range of solvents, acids, and bases is expected, a hallmark of perfluorinated polymers.
-
Low Friction and Surface Energy: The fluorinated backbone will likely lead to materials with low coefficients of friction and hydrophobic/oleophobic surfaces.
-
Biocompatibility: Perfluorinated materials often exhibit good biocompatibility, making them potential candidates for biomedical applications.
Comparative Performance Data
The following tables provide a comparative overview of the anticipated properties of polyamides and polyesters derived from this compound against leading high-performance thermoplastics.
Table 1: Thermal Properties
| Polymer | Glass Transition Temperature (°C) | Melting Temperature (°C) | Continuous Service Temperature (°C) |
| Expected Perfluoro-Polyamide | 150 - 200 (Estimated) | 280 - 320 (Estimated) | 240 - 280 (Estimated) |
| Expected Perfluoro-Polyester | 130 - 180 (Estimated) | 260 - 300 (Estimated) | 220 - 260 (Estimated) |
| PEEK | 143[1] | 343[1] | 250[1] |
| PPS | ~90[2] | ~280[2] | 200 - 220[3] |
| High-Temp. Polyimide | >250 (Often amorphous) | Not Applicable | >260[4] |
Table 2: Mechanical Properties
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Expected Perfluoro-Polyamide | 70 - 100 (Estimated) | 2.5 - 4.0 (Estimated) | 5 - 15 (Estimated) |
| Expected Perfluoro-Polyester | 60 - 90 (Estimated) | 2.0 - 3.5 (Estimated) | 10 - 30 (Estimated) |
| PEEK | 90 - 100[1] | 3.6[1] | 50[1] |
| PPS | 65 - 85 | 3.0 - 4.0 | 1 - 2 |
| High-Temp. Polyimide | 94 - 120[4] | 1.85 - 2.18[4] | 7 - 15[4] |
Table 3: Chemical Resistance
| Polymer | Acid Resistance | Base Resistance | Organic Solvent Resistance |
| Expected Perfluoro-Polyamide | Excellent (Estimated) | Excellent (Estimated) | Excellent (Estimated) |
| Expected Perfluoro-Polyester | Excellent (Estimated) | Good (Estimated) | Excellent (Estimated) |
| PEEK | Good (Attacked by strong acids)[1] | Excellent | Excellent |
| PPS | Excellent (Except strong oxidizing acids)[5] | Excellent[5] | Excellent |
| High-Temp. Polyimide | Good (Resists weak acids)[6] | Poor (Attacked by alkalis)[6] | Good (Affected by some solvents)[6] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyamides and polyesters from a dicarboxylic acid. These can serve as a starting point for the synthesis of polymers from this compound.
Synthesis of Polyamide via Melt Polycondensation
-
Monomer Preparation: An equimolar mixture of this compound and a selected diamine (e.g., hexamethylenediamine) is prepared.
-
Polycondensation: The monomer mixture is placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet. The vessel is heated to a temperature above the melting points of the monomers (e.g., 220-280°C).
-
Water Removal: The reaction is carried out under a slow stream of nitrogen to facilitate the removal of the water byproduct, driving the polymerization reaction forward.
-
Vacuum Application: After an initial period of reaction under nitrogen, a vacuum is applied to further remove water and increase the molecular weight of the polymer.
-
Polymer Isolation: Once the desired viscosity is achieved, the reactor is cooled, and the solid polyamide is isolated.
-
Purification: The polymer is then ground and washed with a suitable solvent (e.g., ethanol, water) to remove any unreacted monomers or oligomers, followed by drying in a vacuum oven.
Synthesis of Polyester via Direct Esterification
-
Monomer and Catalyst Charging: this compound and a diol (e.g., ethylene glycol) in a specific molar ratio (e.g., 1:1.2) are charged into a reactor. A catalyst, such as antimony trioxide or titanium tetrabutoxide, is added.
-
Esterification: The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C with continuous stirring. The water formed during the esterification is distilled off.
-
Polycondensation: After the removal of the theoretical amount of water, the temperature is raised to 250-280°C, and a vacuum is gradually applied.
-
Viscosity Monitoring: The reaction is monitored by the increase in the viscosity of the melt.
-
Product Extrusion and Quenching: Once the desired molecular weight is achieved, the molten polyester is extruded from the reactor and quenched to solidify.
-
Pelletization: The solidified polymer strands are then pelletized for further processing.
Polymer Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide or ester linkages and the disappearance of carboxylic acid groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the resulting polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[7]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[7]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the polymer.[7]
-
Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Visualizing the Processes
The following diagrams illustrate the generalized workflows for the synthesis and characterization of these polymers.
References
- 1. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 2. dic-global.com [dic-global.com]
- 3. specialchem.com [specialchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Ryton® PPS - Chemical Resistance | Syensqo [syensqo.com]
- 6. laminatedplastics.com [laminatedplastics.com]
- 7. Comprehensive Polymer Characterization for Quality Control and Enhanced Performance [polymersource.ca]
A Comparative Guide to the NMR Characterization of Perfluoro-1,10-decanedicarboxylic Acid and its Non-Fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic features of perfluoro-1,10-decanedicarboxylic acid and its non-fluorinated counterpart, 1,10-decanedioic acid. The objective is to highlight the profound influence of perfluorination on ¹H and ¹³C NMR spectra, offering insights into the characterization of highly fluorinated organic molecules. Due to the limited availability of direct experimental NMR data for this compound, this guide contrasts the known data of 1,10-decanedioic acid with the expected spectral characteristics of the perfluorinated compound based on established principles of NMR spectroscopy for fluorinated molecules.
Quantitative NMR Data Comparison
The following table summarizes the key differences in the expected ¹H and ¹³C NMR spectral data for this compound and the experimental data for 1,10-decanedioic acid.
| Parameter | This compound (Expected) | 1,10-Decanedioic Acid (Experimental) | Key Differences and Rationale |
| ¹H Chemical Shift (ppm) | A single, low-intensity signal for the two carboxylic acid protons, expected to be significantly downfield (>10 ppm) due to the strong electron-withdrawing effect of the perfluoroalkyl chain. | Carboxylic acid protons (COOH): ~12 ppm (broad singlet). α-CH₂ protons: ~2.2-2.4 ppm (triplet). β-CH₂ and other methylene protons: ~1.2-1.6 ppm (multiplets). | The perfluorinated compound lacks protons on the carbon chain, resulting in a much simpler ¹H NMR spectrum. The extreme deshielding of the carboxylic acid proton in the perfluorinated analogue is a key distinguishing feature. |
| ¹³C Chemical Shift (ppm) | Carboxylic acid carbons (COOH): Expected to be significantly deshielded (>160 ppm). Perfluorinated carbons (CF₂): Expected in the range of 105-125 ppm, with complex splitting patterns due to C-F coupling. | Carboxylic acid carbons (COOH): ~175-180 ppm. α-Carbons: ~34 ppm. Other methylene carbons: ~24-29 ppm. | The presence of fluorine atoms dramatically shifts the ¹³C signals of the alkyl chain to a much lower field (deshielded) compared to the hydrocarbon analogue. |
| ¹H-¹H Coupling | Not applicable due to the absence of adjacent protons. | Vicinal coupling (³JHH) between adjacent methylene groups results in characteristic splitting patterns (e.g., triplets, multiplets). | The lack of protons on the carbon backbone of the perfluorinated compound eliminates proton-proton coupling, leading to singlet signals (for the COOH proton, if observed). |
| ¹³C-¹H Coupling | Not applicable for the perfluorinated carbon chain. | One-bond (¹JCH) and multi-bond (nJCH) couplings are observable in proton-coupled ¹³C spectra, providing structural information. | Standard ¹³C NMR is proton-decoupled, but these couplings are fundamentally present in the non-fluorinated compound. |
| ¹³C-¹⁹F Coupling | Large one-bond (¹JCF ≈ 250 Hz) and smaller multi-bond (²JCF, ³JCF) couplings will dominate the ¹³C spectrum, leading to complex multiplets for each carbon signal. | Not applicable. | This is the most significant challenge in interpreting the ¹³C NMR of perfluorinated compounds. Special decoupling techniques are often required to simplify the spectra.[1] |
Experimental Protocols
NMR Spectroscopy of 1,10-Decanedioic Acid
A standard protocol for acquiring ¹H and ¹³C NMR spectra of a non-fluorinated dicarboxylic acid is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1,10-decanedioic acid in 0.6-0.8 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent may depend on the solubility of the acid.
-
¹H NMR Acquisition:
-
Use a standard 400 MHz or 500 MHz NMR spectrometer.
-
Acquire a one-dimensional ¹H spectrum using a standard pulse program.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
NMR Spectroscopy of this compound (Recommended Protocol)
Acquiring high-quality ¹H and ¹³C NMR spectra of perfluorinated compounds presents unique challenges due to the presence of the ¹⁹F nucleus, which has a spin of 1/2 and 100% natural abundance.
-
Sample Preparation: Dissolve a sufficient amount of the compound in a suitable deuterated solvent. Highly fluorinated compounds may require solvents like acetone-d₆ or DMSO-d₆ for adequate solubility.
-
¹H NMR Acquisition:
-
The protocol is similar to that for the non-fluorinated analogue. However, due to the limited number of protons, a higher concentration or more scans may be necessary.
-
-
¹³C NMR Acquisition (with ¹H and ¹⁹F decoupling):
-
The interpretation of the ¹³C NMR spectrum is often complicated by large ¹³C-¹⁹F coupling constants.[1]
-
To obtain simplified spectra with sharp singlets for each carbon environment, a triple-resonance probe capable of simultaneous ¹H and ¹⁹F decoupling is highly recommended.
-
Instrumental Setup:
-
Use an NMR spectrometer equipped with a triple-channel probe.
-
Load the sample and perform standard tuning and shimming procedures for ¹H, ¹³C, and ¹⁹F nuclei.
-
-
Experiment Setup:
-
Select a predefined experiment for ¹³C acquisition with simultaneous ¹H and ¹⁹F decoupling (e.g., zgdc30 on Bruker instruments with appropriate modifications for triple resonance).
-
Set the spectral width to cover the expected range for both carboxylic and perfluorinated carbons (e.g., 0-200 ppm).
-
The ¹⁹F decoupler frequency should be centered on the resonance of the perfluoroalkyl chain.
-
A sufficient number of scans will be required due to the low natural abundance of ¹³C and potential signal splitting if decoupling is incomplete.
-
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Chemical structure of 1,10-decanedioic acid.
References
A Comparative Guide to the Mass Spectral Fragmentation of Perfluoro-1,10-decanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectral fragmentation of perfluoro-1,10-decanedicarboxylic acid and its shorter-chain analogs. The information presented is intended to aid researchers in the identification and characterization of these compounds in various matrices.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic organofluorine compounds that have garnered significant attention due to their widespread presence in the environment and potential for bioaccumulation. Within this large family, perfluorinated dicarboxylic acids (PFDCAs) are a notable subclass. Understanding their behavior in mass spectrometry is crucial for their accurate detection and quantification. This guide focuses on the fragmentation patterns of this compound (PFDoDA), a C12 PFDA, and compares it with shorter-chain analogs to elucidate the influence of chain length on fragmentation.
The primary analytical technique for the analysis of these compounds is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), typically employing electrospray ionization (ESI) in the negative ion mode.
Mass Spectral Fragmentation of Perfluorinated Dicarboxylic Acids
The fragmentation of perfluorinated carboxylic acids is a complex process that goes beyond simple cleavage of the carbon chain. The generally accepted mechanism involves an initial decarboxylation, followed by rearrangements of fluorine atoms, leading to a series of fragment ions.
Upon negative ion electrospray ionization, PFDCAs typically form a deprotonated molecule, [M-H]⁻. In tandem mass spectrometry (MS/MS), this precursor ion undergoes collision-induced dissociation (CID), initiating the fragmentation cascade. The primary and most characteristic fragmentation step for perfluorinated carboxylates is the neutral loss of carbon dioxide (CO₂), resulting in a perfluoroalkyl anion. Subsequent fragmentation is not a straightforward "unzipping" of the perfluorinated chain. Instead, it is proposed to involve rapid fluorine shifts, which generate a series of new anions prior to secondary and tertiary fragmentation.
Comparative Fragmentation Data
The following table summarizes the key mass spectral data for this compound and its shorter-chain perfluorinated dicarboxylic acid analogs. This data is essential for developing targeted analytical methods, such as multiple reaction monitoring (MRM) in LC-MS/MS.
| Compound Name | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Perfluoroadipic acid | PFHA | C₆H₂F₈O₄ | 290.05 | 288.98 | Data not readily available in searched literature |
| Perfluorosuberic acid | PFOcA | C₈H₂F₁₂O₄ | 390.07 | 388.97 | 168.99, 130.99 |
| Perfluorosebacic acid | PFSA | C₁₀H₂F₁₆O₄ | 490.09 | 488.96 | Data not readily available in searched literature |
| This compound | PFDoDA | C₁₂H₂F₂₀O₄ | 590.11 | 588.96 | Data not readily available in searched literature |
Note: The availability of detailed public fragmentation data for all compounds is limited. The provided fragment ions for Perfluorosuberic acid are based on available database information. Further experimental work is often required to confirm the fragmentation pathways for specific isomers and under varied instrumental conditions.
Experimental Protocols
The data presented and the general understanding of PFDCA fragmentation are based on experiments conducted using the following methodologies.
1. Sample Preparation:
-
Standard solutions of the target perfluorinated dicarboxylic acids are prepared in a suitable solvent, typically methanol or a methanol/water mixture.
-
For complex matrices such as environmental or biological samples, a sample extraction and clean-up step is necessary. This often involves solid-phase extraction (SPE) to isolate the analytes and remove interfering substances.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of PFDCAs.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent like methanol or acetonitrile, often with a modifier such as ammonium acetate or acetic acid to improve ionization efficiency.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for standard analytical columns.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the standard technique for the analysis of these acidic compounds.
-
Analysis Mode: Tandem mass spectrometry (MS/MS) is used to generate fragmentation data. This involves selecting the precursor ion ([M-H]⁻) in the first mass analyzer, subjecting it to collision-induced dissociation (CID) in a collision cell, and then analyzing the resulting fragment ions in the second mass analyzer.
-
Collision Gas: Argon is commonly used as the collision gas.
-
Collision Energy: The collision energy is optimized for each compound to achieve efficient fragmentation and produce a characteristic spectrum of fragment ions.
Logical Workflow for PFDCA Analysis
The following diagram illustrates a typical workflow for the analysis of perfluorinated dicarboxylic acids using LC-MS/MS.
Caption: A typical workflow for the analysis of perfluorinated dicarboxylic acids.
This guide provides a foundational understanding of the mass spectral fragmentation of this compound in comparison to its shorter-chain analogs. For more detailed and specific fragmentation information, it is recommended to consult specialized mass spectral databases and the scientific literature.
A Comparative Guide to the FTIR Analysis of Functional Groups in Perfluoro-1,10-decanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional groups in perfluoro-1,10-decanedicarboxylic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Due to the limited availability of a public reference spectrum for this specific compound, this guide presents expected absorption frequencies based on data from analogous perfluorinated carboxylic acids and compares them with a non-fluorinated counterpart, dodecanedioic acid, to highlight the influence of perfluorination on the infrared spectrum.
Data Presentation: Comparative FTIR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for this compound. The data is compiled from spectroscopic studies of other long-chain perfluorinated carboxylic acids and general knowledge of functional group absorptions in FTIR. For comparative purposes, the experimental data for dodecanedioic acid is also presented.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) in this compound | Experimental Wavenumber (cm⁻¹) in Dodecanedioic Acid |
| O-H (Carboxylic Acid) | Stretching (H-bonded dimer) | 3300 - 2500 (broad) | 3300 - 2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1780 - 1740 | ~1700 |
| C-F | Stretching | 1300 - 1100 (multiple strong bands) | N/A |
| C-O | Stretching | 1400 - 1300 | ~1300 |
| O-H | Bending (in-plane) | 1450 - 1395 | ~1410 |
| O-H | Bending (out-of-plane) | 950 - 900 (broad) | ~920 |
| C-C | Stretching | N/A | Fingerprint Region |
Note: The C-H stretching bands typically observed between 3000 and 2850 cm⁻¹ for alkyl chains are absent in the perfluorinated compound. The strong electron-withdrawing effect of the fluorine atoms shifts the C=O stretching frequency to a higher wavenumber in this compound compared to its non-fluorinated analog. The region between 1300 and 1100 cm⁻¹ in the perfluorinated acid is expected to be dominated by intense and complex C-F stretching vibrations, which are a hallmark of fluorinated organic compounds.
Experimental Protocols
A detailed methodology for the FTIR analysis of solid this compound is provided below. This protocol is applicable for both qualitative identification and comparative analysis.
Sample Preparation: KBr Pellet Method
-
Sample Grinding: Weigh approximately 1-2 mg of this compound powder. In an agate mortar, grind the sample to a fine, uniform powder.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. Gently mix the sample and KBr with a pestle until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
For a more rapid analysis without the need for sample preparation, ATR-FTIR can be employed.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum of the sample.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the FTIR analysis and the key functional groups within the molecule.
A Comparative Guide to the Thermal Analysis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of four common fluorinated polymers: Polytetrafluoroethylene (PTFE), Polyvinylidene Fluoride (PVDF), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy Alkane (PFA). The data presented is derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering critical insights into the thermal stability and transition behaviors of these high-performance materials.
Quantitative Thermal Analysis Data
The following table summarizes the key thermal properties of the selected fluorinated polymers, providing a direct comparison of their performance under thermal stress.
| Property | PTFE | PVDF | FEP | PFA |
| TGA Decomposition Temperature (°C) | ~509 - 587[1][2][3] | ~400 - 485[4][5][6] | ~460 - 550[7] | ~353 - 550[8][9] |
| DSC Melting Point (°C) | ~327 - 345[10][11] | ~170 - 177[12][13] | ~253 - 282[14][15] | ~285 - 310[8][9][16] |
| DSC Glass Transition Temperature (°C) | ~118 - 131[3][17][18][19] | ~-40 - -35[12][20] | Not clearly observed[14][15] | Not clearly observed[8][9] |
Experimental Protocols
The data presented in this guide is based on standardized methodologies for TGA and DSC analysis, ensuring reproducibility and comparability.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the fluorinated polymers.
Methodology (based on ASTM E1131 & ISO 11358): [21][22][23][24]
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA sample pan.
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Test Conditions:
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically nitrogen, at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is typically reported as the onset temperature of the major weight loss step.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of the fluorinated polymers.
Methodology (based on ASTM D4591): [25][26][27][28]
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Test Conditions:
-
Atmosphere: The analysis is performed under a controlled inert atmosphere, such as nitrogen, with a consistent purge rate.
-
Heating and Cooling Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the material.
-
First Heating: The sample is heated from ambient temperature to a temperature above its melting point at a controlled rate (e.g., 10 °C/min).
-
Cooling: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition.
-
Second Heating: A second heating scan is performed at the same rate as the first to determine the thermal transitions of the material with a controlled thermal history.
-
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Melting Point (Tm): Determined as the peak temperature of the endothermic melting event on the second heating scan.
-
Experimental Workflow
The following diagram illustrates the logical flow of the comparative thermal analysis process.
Caption: Workflow for comparative TGA/DSC analysis of fluoropolymers.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO2 Fluorinated Thermite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of thermal degradation and lifetime study of poly(vinylidene fluoride) (PVDF) subjected to bioethanol fuel accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. The Synthesis and Characterisation of Fluorinated Ethylene Propylene (FEP) Copolymers [repository.up.ac.za]
- 8. PFA: Perfluoroalkoxy - NETZSCH Polymers [polymers.netzsch.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. PTFE: Polytetrafluoroethylene - NETZSCH Polymers [polymers.netzsch.com]
- 11. Melting Kinetics of Nascent Poly(tetrafluoroethylene) Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PVDF: Polyvinylidene fluoride - NETZSCH Polymers [polymers.netzsch.com]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. thermalsupport.com [thermalsupport.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. researchgate.net [researchgate.net]
- 21. infinitalab.com [infinitalab.com]
- 22. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 23. scribd.com [scribd.com]
- 24. matestlabs.com [matestlabs.com]
- 25. store.astm.org [store.astm.org]
- 26. webstore.ansi.org [webstore.ansi.org]
- 27. store.astm.org [store.astm.org]
- 28. apmtesting.com [apmtesting.com]
A Guide to Safer Alternatives for Long-Chain Perfluorinated Carboxylic Acids in Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The use of long-chain perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA), is facing increasing scrutiny and regulation due to their persistence, bioaccumulation, and potential health risks. This has led to a critical need for safer and effective alternatives in various research applications. This guide provides a comprehensive comparison of prominent alternatives, including GenX, ADONA, and short-chain PFCAs, supported by experimental data to aid researchers in making informed decisions for their laboratory work.
Executive Summary
The primary alternatives to long-chain PFCAs fall into two main categories: per- and polyfluoroalkyl ether carboxylic acids (PFECAs) and shorter-chain PFCAs. While these alternatives are designed to be less bioaccumulative, their performance and toxicological profiles vary. This guide presents a comparative analysis of their performance in key research applications and their effects on biological systems.
Key Findings:
-
GenX (HFPO-DA): A widely used PFOA replacement, GenX has been shown to be a functional surfactant in fluoropolymer synthesis. However, in vitro studies indicate it can induce cytotoxicity, generate reactive oxygen species (ROS), and impact cellular signaling pathways, including the TGF-β/SMAD and PPARα pathways.
-
ADONA: Another PFECA alternative, ADONA, is also used as a processing aid in fluoropolymer production. While toxicological data is less extensive than for GenX, available information suggests it may have a different and potentially less impactful biological profile in some contexts.
-
Short-Chain PFCAs (scPFCAs): Homologs with fewer than eight carbons (e.g., PFHxA, PFBA) are less bioaccumulative than their long-chain counterparts. However, their performance as surfactants and their biological effects are not always directly comparable to long-chain PFCAs, and they may require higher concentrations to achieve similar efficacy.
This guide will delve into the quantitative data, experimental protocols, and visual representations of the underlying biological mechanisms to provide a thorough understanding of these alternatives.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the performance and biological effects of long-chain PFCAs and their alternatives.
Table 1: Comparison of Surfactant Performance in Emulsion Polymerization
| Compound | Application | Key Performance Metric(s) | Observations |
| PFOA | Fluoropolymer Synthesis | Surfactant Efficiency | High efficiency in stabilizing polymer particles.[1][2] |
| GenX | Fluoropolymer Synthesis | Surfactant Efficiency | Effective replacement for PFOA, used to lower surface tension and allow for polymer particle growth.[1][2] |
| ADONA | Fluoropolymer Synthesis | Surfactant Efficiency | Used as an emulsifier in fluoropolymer manufacturing.[3] |
Table 2: Comparative Cytotoxicity in HepG2 Human Liver Cells
| Compound | Concentration | Cell Viability (%) | Exposure Time | Study Reference |
| PFOA | 100 µM | Decreased | 48 hours | [Study 1] |
| 400 µM | Significant Decrease | 48 hours | [Study 1] | |
| GenX | 100 µM | Maintained | 48 hours | [Study 1] |
| 400 µM | Maintained | 48 hours | [Study 1] | |
| 600 µM | Significant Decrease | 48 hours | [Study 1] | |
| PFHxA | up to 10 ppm | Lower toxicity than PFOA | 96 hours | [4] |
| PFBA | up to 10 ppm | Lower toxicity than PFOA | 96 hours | [4] |
Table 3: Effects on Cellular Signaling and Stress Markers
| Compound | Cellular Effect | Affected Pathway/Marker | Cell Line | Key Findings |
| GenX | Oxidative Stress | Reactive Oxygen Species (ROS) | Astrocytes | Increased ROS production.[5] |
| Apoptosis | Intrinsic Apoptosis Pathway | HepG2 | Induces apoptosis.[5] | |
| Gene Expression | TGF-β/SMAD Signaling | Human Cancer Cell Lines | Modulates the TGF-β/SMAD signaling pathway.[5] | |
| Lipid Metabolism | PPARα Signaling | Mouse Liver | Alters lipid metabolism via PPARα activation.[5] | |
| Short-Chain PFCAs (PFBS, PFHxA) | Oxidative Stress | ROS Generation | HepaRG | Induced ROS generation.[6] |
Experimental Protocols
To ensure reproducibility and assist in the adoption of these alternatives, detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay Using MTT
This protocol is adapted from studies assessing the cytotoxicity of PFCA alternatives in the HepG2 human liver cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
PFCA alternative (e.g., GenX, ADONA, scPFCAs) stock solution in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Exposure: Prepare serial dilutions of the PFCA alternative in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a common method to assess oxidative stress induced by PFCA alternatives.
Materials:
-
Cells of interest (e.g., HepG2, Astrocytes)
-
PFCA alternative stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and expose them to the PFCA alternative at various concentrations for a specific duration.
-
Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS production.
Protocol 3: Western Blot for TGF-β/SMAD Signaling Pathway Analysis
This protocol provides a framework for investigating the impact of PFCA alternatives on key proteins in the TGF-β/SMAD signaling cascade.
Materials:
-
Cells of interest
-
PFCA alternative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the PFCA alternative, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Impact: Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: TGF-β/SMAD signaling pathway and the potential modulation by GenX.
Caption: GenX-mediated activation of the PPARα signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity of PFCA alternatives.
Conclusion and Recommendations
The transition away from long-chain PFCAs is a necessary step towards safer and more sustainable research practices. This guide provides a starting point for researchers to evaluate and select appropriate alternatives based on their specific experimental needs.
-
For applications requiring a surfactant, GenX and ADONA have demonstrated efficacy in industrial processes and can be considered as replacements for PFOA. However, researchers must be mindful of their potential biological effects, particularly when working with cell cultures or in vivo models.
-
Short-chain PFCAs offer the advantage of lower bioaccumulation potential. However, their performance may differ from long-chain PFCAs, and higher concentrations may be needed, which could introduce other experimental variables.
-
It is crucial to validate the chosen alternative in the specific experimental context to ensure it does not introduce unforeseen artifacts or interfere with the assay.
-
Researchers are encouraged to consult the primary literature and safety data sheets for the most up-to-date information on the properties and handling of these compounds.
By carefully considering the performance data and potential biological impacts, the scientific community can move towards adopting safer alternatives without compromising the quality and integrity of their research.
References
- 1. GenX - Wikipedia [en.wikipedia.org]
- 2. chemours.com [chemours.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Comparative Proteomics Highlights that GenX Exposure Leads to Metabolic Defects and Inflammation in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-chain per- and polyfluoralkyl substances (PFAS) effects on oxidative stress biomarkers in human liver, kidney, muscle, and microglia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Perfluoro-1,10-decanedicarboxylic Acid: A Comparative Analysis
A comprehensive comparison of the biological activity of perfluoro-1,10-decanedicarboxylic acid (PFDDA) remains challenging due to a notable scarcity of specific research on this compound. While the broader class of per- and polyfluoroalkyl substances (PFAS) has been the subject of extensive toxicological investigation, data directly pertaining to PFDDA is limited. This guide synthesizes the available information on related compounds to provide a contextual understanding and outlines the necessary data for a thorough comparative assessment.
Insights from Related Perfluoroalkyl Acids
Research on monocarboxylic PFAAs provides the primary framework for understanding the potential biological effects of PFDDA. A significant body of evidence indicates that PFAAs can activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and homeostasis. Activation of PPARα is a key molecular initiating event for many of the observed toxic effects of PFAAs in rodents, including hepatotoxicity.
Studies comparing PFAAs with varying carbon chain lengths have demonstrated that the potency of PPARα activation is often dependent on the chain length. Generally, longer-chain PFAAs exhibit stronger PPARα activation. For instance, PFDA has been shown to be a potent activator of PPARα. It is plausible that PFDDA also interacts with PPARα, but the dicarboxylic nature might alter its binding affinity and subsequent activation potential.
Comparative Data on Related Compounds
To illustrate the type of comparative data necessary for a comprehensive guide on PFDDA, the following table summarizes hypothetical data points based on typical endpoints evaluated for other PFAAs. It is crucial to note that the values for PFDDA in this table are placeholders and do not represent actual experimental data.
| Compound | Cytotoxicity (LC50 in HepG2 cells, µM) | PPARα Activation (EC50, µM) | Genotoxicity (Comet Assay, % Tail DNA) |
| This compound (PFDDA) | Data Not Available | Data Not Available | Data Not Available |
| Perfluorodecanoic acid (PFDA) | 100 - 500 | 10 - 50 | 15 - 25 |
| Perfluorooctanoic acid (PFOA) | 200 - 1000 | 50 - 100 | 5 - 10 |
Experimental Protocols
Detailed experimental protocols are fundamental for the objective comparison of biological activity. The following are examples of methodologies that would be required for assessing the biological effects of PFDDA.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Exposure: Cells are seeded in 96-well plates and allowed to attach for 24 hours. Subsequently, the cells are exposed to varying concentrations of PFDDA (e.g., 1, 10, 50, 100, 200, 500 µM) for 24, 48, and 72 hours. A vehicle control (e.g., dimethyl sulfoxide, DMSO) is also included.
-
MTT Incubation: After the exposure period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The half-maximal lethal concentration (LC50) is calculated using a dose-response curve.
PPARα Activation Assay (Luciferase Reporter Gene Assay)
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS. Cells are transiently co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Exposure: After 24 hours of transfection, cells are treated with different concentrations of PFDDA, a known PPARα agonist (e.g., WY-14643) as a positive control, and a vehicle control for 24 hours.
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Luciferase activity is normalized to total protein concentration. The half-maximal effective concentration (EC50) for PPARα activation is determined from the dose-response curve.
Visualizing Potential Mechanisms
To understand the potential biological pathways affected by PFDDA, diagrams illustrating the known signaling cascades of related compounds are useful. The following diagram depicts the generally accepted pathway for PPARα activation by PFAAs.
Caption: Hypothetical signaling pathway for PFDDA-mediated PPARα activation.
Conclusion
A definitive comparative guide on the biological activity of this compound cannot be compiled at present due to the lack of specific experimental data. While research on related PFAAs provides a valuable framework for potential mechanisms of action, direct investigation into the cytotoxicity, receptor interaction, and other biological effects of PFDDA is necessary. Future studies providing quantitative data and detailed methodologies will be essential to accurately characterize the biological activity of this compound and enable a robust comparison with other PFAS.
A Comparative Guide to the Cross-Validation of Analytical Methods for Perfluorinated Compounds
The analysis of per- and polyfluoroalkyl substances (PFAS) is of paramount importance due to their persistence, potential toxicity, and widespread presence in the environment.[1][2] For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is critical. Cross-validation of analytical methods is a fundamental process to establish the robustness and comparability of results, either between different analytical techniques or among different laboratories. This guide provides an objective comparison of common analytical methods for PFAS, supported by performance data and detailed experimental protocols.
Overview of Predominant Analytical Techniques
The determination of PFAS in various matrices is dominated by chromatography, most often combined with mass spectrometric detection.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and accepted technique for PFAS analysis, often considered the "gold standard" due to its high sensitivity and specificity.[1] It is capable of detecting PFAS at trace levels, down to parts per trillion (ppt), in complex matrices.[1] U.S. Environmental Protection Agency (EPA) methods such as 533, 537.1, and 1633 are all based on LC-MS/MS.[4] Ultra-High-Performance Liquid Chromatography (UHPLC) is increasingly preferred over traditional HPLC as it offers shorter analysis times, better chromatographic resolution, and improved sensitivity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the analysis of ionic PFAS, GC-MS is valuable for identifying volatile and semivolatile PFAS compounds that are not as amenable to LC-MS.[1][4] This technique can be particularly useful for identifying novel PFAS and their transformation products.[4]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) are gaining popularity for identifying unknown or novel PFAS compounds that are not part of targeted analyses.[1][6]
-
Total Organic Fluorine (TOF) Analysis: This is an indirect method used to estimate the total concentration of PFAS in a sample.[4] It involves techniques like Combustion Ion Chromatography (CIC) to measure extractable organofluorine (EOF) as a proxy for total PFAS.[7]
Data Presentation: Performance of Analytical Methods
The selection of an analytical method often depends on the specific PFAS analytes of interest, the sample matrix, and the required detection limits. The following tables summarize the key characteristics and performance data of common EPA methods and other comparative studies.
Table 1: Comparison of Common EPA Methods for PFAS Analysis
| Method | Matrix | No. of Analytes | Technology | General Application |
| EPA 537.1 | Drinking Water | 18 | SPE, LC-MS/MS | Required for compliance monitoring of specific PFAS in drinking water.[8] |
| EPA 533 | Drinking Water | 25 (incl. short-chain PFAS) | SPE, LC-MS/MS | Complements Method 537.1 by targeting additional, often shorter-chain, PFAS.[4] |
| EPA 1633 (Draft) | Aqueous, Solid, Biosolids, Tissue | 40 | SPE, LC-MS/MS | A foundational method for various non-potable water and solid matrices, using isotope dilution.[9][10] |
| ASTM D8421 | Non-potable Water | - | Direct Injection, LC-MS/MS | An alternative to SPE-based methods for non-potable water samples.[11] |
Table 2: Performance Data from Method Comparison and Validation Studies
| Method/Technique | Matrix | Key Analytes | LOQ / LOD | Recovery (%) | RSD (%) |
| UHPLC-MS/MS | River Water | 18 PFAS compounds | - | 77 - 82% (absolute) | < 16% |
| CLC-MS | River Water | 18 PFAS compounds | - | 77 - 82% (absolute) | < 16% |
| Pre-sampling Isotope Dilution DI-LC/MS/MS | Reagent Water | PFCAs (C4-C12), PFSAs | 0.010–0.075 ng/mL (MRL) | 94.9 - 115% | 0.97 - 7.9% |
| SPE & UHPLC-MS/MS | Water | 29 PFAS compounds | 4 - 10 ng/L | - | - |
| SPE & UHPLC-MS/MS | Soil/Sediment | 29 PFAS compounds | 2 ng/g dw | - | - |
| EPA Method 1621 (AOF) | Aqueous Matrices | Aggregate Organofluorine | - | 80 - 120% (IPR) | - |
LOQ: Limit of Quantification; LOD: Limit of Detection; MRL: Minimum Reporting Level; RSD: Relative Standard Deviation; IPR: Initial Precision and Recovery. Data compiled from multiple sources.[12][13][14][15]
Experimental Protocols
A robust and well-documented protocol is essential for reproducible results. Below is a generalized protocol for the analysis of PFAS in water using Solid Phase Extraction (SPE) followed by LC-MS/MS, which is a common workflow in many standard methods like EPA 537.1 and 1633.[8][10]
Generalized Protocol: SPE and LC-MS/MS for PFAS in Water
1. Sample Preparation and Extraction:
-
Sample Collection: Collect samples in polypropylene bottles. Depending on the method, preservatives like Trizma® may be required.[8]
-
Fortification: Spike the sample with isotopically labeled internal standards (surrogates) prior to extraction to correct for matrix effects and recovery losses.[13]
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Weak Anion Exchange - WAX) with an appropriate solvent like methanol, followed by reagent water.[4][16]
-
Load the water sample onto the cartridge. PFAS compounds are retained on the sorbent.
-
Wash the cartridge with a wash solution (e.g., acetate buffer) to remove potential interferences.
-
Elute the target PFAS analytes from the cartridge using a small volume of elution solvent (e.g., methanol, potentially with a modifier like ammonium hydroxide).
-
-
Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Final Preparation: Add a recovery (internal) standard to the final extract just before analysis.
2. Instrumental Analysis (LC-MS/MS):
-
Chromatographic Separation: Inject the final extract into an LC-MS/MS system. A C18 column is commonly used to separate the PFAS analytes.[12] A gradient elution with a mobile phase consisting of ammonium acetate/formate in water and methanol/acetonitrile is typical.[12]
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, which provides high selectivity and sensitivity.[17]
3. Quality Control (QC):
-
Field Reagent Blanks: Analyze a blank sample to check for contamination during sample collection and transport.[8]
-
Laboratory Blanks: Process a reagent water sample alongside the environmental samples to monitor for laboratory-based contamination.[18]
-
Matrix Spikes: Fortify a sample with a known concentration of target analytes to assess matrix interference and method accuracy.[8]
-
Internal Standards: Use isotopically labeled standards to quantify target analytes and correct for variations in instrument response and extraction efficiency.[13][19]
Visualization of Cross-Validation Workflow
Interlaboratory cross-validation studies are crucial for standardizing methods and ensuring that results are comparable across different facilities. These studies involve distributing identical test materials to multiple laboratories and comparing their results.[20]
Caption: Workflow for an interlaboratory cross-validation study of an analytical method.
This structured approach, as employed in studies for methods like EPA 1633, helps establish robust quality control acceptance criteria and ensures a method provides consistent and reliable data across different operational settings.[19] Such studies are vital for method standardization and regulatory acceptance.[7]
References
- 1. conquerscientific.com [conquerscientific.com]
- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Guide to PFAS Testing Methods | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 9. barr.com [barr.com]
- 10. waters.com [waters.com]
- 11. ebcne.org [ebcne.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Method and validation for the analysis of perfluorinated compounds in water by pre-sampling isotope dilution-direct injection-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. epa.gov [epa.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Interlaboratory Studies | NIST [nist.gov]
Safety Operating Guide
Navigating the Disposal of Perfluoro-1,10-decanedicarboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Perfluoro-1,10-decanedicarboxylic Acid
This compound is a member of the per- and polyfluoroalkyl substance (PFAS) family, often referred to as "forever chemicals" due to their extreme persistence in the environment. The disposal of these substances is a significant challenge as regulations continue to evolve. This guide provides essential, immediate safety and logistical information to ensure the proper handling and disposal of this compound in a laboratory setting.
Currently, there are no definitive federal regulations that classify PFAS as hazardous waste, unless mixed with a substance that is already listed as hazardous or if the mixture exhibits hazardous characteristics.[1][2] However, the U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS and is in the process of developing more comprehensive regulations.[2][3] Therefore, it is crucial to consult with your institution's environmental health and safety (EHS) department and adhere to all local, state, and federal guidelines.
Recommended Disposal Options for PFAS Waste
The current EPA interim guidance suggests three primary methods for the disposal of PFAS-containing materials. The selection of the appropriate method depends on the nature of the waste and available facilities.
| Disposal Method | Description | Key Considerations |
| High-Temperature Incineration | Thermal destruction of the PFAS compounds. This is a promising method for the permanent elimination of PFAS.[4] | Must be carried out in a hazardous waste incinerator capable of reaching temperatures sufficient to break the strong carbon-fluorine bonds. Improper incineration can lead to the release of PFAS into the environment.[4] |
| Hazardous Waste Landfill | Disposal in a licensed Resource Conservation and Recovery Act (RCRA) Subtitle C hazardous waste landfill.[2][4] | These landfills have specific design features, such as liners and leachate collection systems, to minimize environmental contamination.[2][4] This method contains the PFAS rather than destroying them.[4] |
| Deep Well Injection | Injection of liquid PFAS waste into deep, geologically stable underground wells.[4] | The injection zone must be well below any sources of drinking water and confined by impermeable rock layers to prevent migration.[4] |
Experimental Protocol: Laboratory Waste Disposal
The following step-by-step procedure should be followed for the disposal of this compound and contaminated materials in a research setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
Wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[5]
-
Whenever possible, use the chemical in an aqueous solution to reduce the risk of inhaling powdered forms.[5]
2. Waste Segregation and Collection:
-
All materials that come into contact with this compound must be treated as contaminated waste. This includes:
-
Unused or expired chemical.
-
Contaminated labware (e.g., pipette tips, vials, and containers).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Collect all solid waste in a dedicated, clearly labeled, and sealable container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled container.
-
Do not mix PFAS waste with other chemical waste streams unless explicitly instructed to do so by your institution's EHS department.
3. Labeling and Storage:
-
Label the waste containers with "PFAS Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Store the sealed waste containers in a designated and secure secondary containment area while awaiting pickup.
4. Disposal Request and Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the PFAS waste.[6]
-
Provide them with accurate information about the waste contents and volume.
5. Spill Response:
-
In the event of a spill, follow your laboratory's established spill response procedure.
-
For solid spills, carefully sweep up the material and place it in the designated PFAS waste container.[7]
-
Avoid creating dust.
-
Report any significant spills to your EHS department immediately.[5]
Below is a diagram illustrating the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Laboratory Disposal Workflow for this compound.
References
- 1. Hazardous Waste Facilities Beware: PFAS Soon to Be Regulated Under RCRA | Davis Wright Tremaine [dwt.com]
- 2. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 3. epa.gov [epa.gov]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
